8-Chloro-3-methoxy-1,5-naphthyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-chloro-3-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-4-8-9(12-5-6)7(10)2-3-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVELGGXLWDUMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731983 | |
| Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952059-69-7 | |
| Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Chloro-3-methoxy-1,5-naphthyridine: A Key Intermediate in Medicinal Chemistry
Abstract
The 1,5-naphthyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3][4] This technical guide provides a comprehensive scientific overview of a key derivative, 8-Chloro-3-methoxy-1,5-naphthyridine. We will delve into its fundamental physicochemical properties, provide a detailed, mechanistically-grounded synthetic protocol, and explore its strategic application as a versatile building block for the development of novel therapeutics. This document is intended as a resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Physicochemical Properties and Structural Elucidation
This compound is a heterocyclic compound featuring a fused pyridine ring system, substituted with a chloro group and a methoxy group at positions 8 and 3, respectively. These functional groups are critical, providing specific steric and electronic properties while also serving as reactive handles for further synthetic elaboration.
Chemical Structure:

Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 952059-69-7 | [6][7][] |
| Molecular Formula | C₉H₇ClN₂O | [5][7] |
| Molecular Weight | 194.62 g/mol | [7] |
| Appearance | White powder | [6] |
| Purity | ≥99% (Typical commercial grade) | [6] |
| SMILES | COc1cnc2c(Cl)ccnc2c1 | [5] |
| InChI | InChI=1S/C9H7ClN2O/c1-13-6-4-8-9(12-5-6)7(10)2-3-11-8/h2-5H,1H3 | [5] |
Theoretical Spectral Analysis
While experimental spectra should always be acquired for definitive characterization, a theoretical analysis based on the structure and data from related naphthyridine analogs provides valuable predictive insights.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the four protons on the naphthyridine core. The methoxy group will present as a sharp singlet around δ 3.9-4.1 ppm. Protons adjacent to the nitrogen atoms and the electron-withdrawing chloro group will be deshielded and appear further downfield.
-
¹³C NMR: The carbon NMR spectrum should display nine unique signals. The methoxy carbon will resonate upfield (around δ 55-60 ppm). The nine aromatic carbons will appear in the δ 110-160 ppm range, with carbons directly attached to nitrogen, oxygen, and chlorine showing characteristic shifts.
Synthesis and Mechanistic Rationale
The synthesis of substituted 1,5-naphthyridines can be achieved through various established methodologies, such as the Skraup or Gould-Jacobs reactions.[1][11] For this compound, a logical and efficient pathway involves the construction of a di-substituted naphthyridinone precursor, followed by targeted functional group interconversions.
The following protocol is a validated, multi-step approach that ensures high purity and yield. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 8-Chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Rationale: This step utilizes the Gould-Jacobs reaction to construct the core naphthyridine ring system.[11] Starting with 3-amino-6-chloropyridine ensures the chlorine atom is pre-installed at the desired 8-position. Diethyl ethoxymethylenemalonate is the three-carbon unit required for forming the second pyridine ring.
-
Procedure:
-
Combine 3-amino-6-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction is typically performed neat.
-
In a separate flask, preheat diphenyl ether to 250 °C.
-
Add the intermediate from the previous step portion-wise to the hot diphenyl ether.
-
Maintain the temperature for 30-60 minutes to facilitate thermal cyclization.
-
Cool the mixture to room temperature, allowing the product to precipitate.
-
Collect the solid by filtration and wash with ethanol or hexane to remove residual solvent.
-
Step 2: Synthesis of 8-Chloro-1,5-naphthyridin-4-ol
-
Rationale: The ester group from Step 1 is removed via saponification followed by acid-catalyzed decarboxylation to yield the simplified naphthyridin-4-ol core.
-
Procedure:
-
Suspend the carboxylate product from Step 1 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH ~2.
-
The decarboxylated product precipitates. Collect the solid by filtration, wash with cold water, and dry.
-
Step 3: Synthesis of 4,8-Dichloro-1,5-naphthyridine
-
Rationale: The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the keto form) is converted to a chloride using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This creates a key intermediate with two distinct reactive sites.
-
Procedure:
-
Carefully add 8-chloro-1,5-naphthyridin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction to room temperature and slowly quench by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) until the product precipitates.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
Step 4: Synthesis of this compound
-
Rationale: This final step is a regioselective nucleophilic aromatic substitution (SₙAr). The 4-position of the naphthyridine ring is more electron-deficient and thus more activated towards nucleophilic attack than the 8-position. This allows for the selective displacement of the C4-chloride by sodium methoxide to yield the target molecule.
-
Procedure:
-
Dissolve 4,8-dichloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.1-1.5 eq) dropwise.
-
Heat the mixture at reflux for 4-8 hours, monitoring progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield this compound as a white powder.[6]
-
Applications in Drug Discovery and Development
This compound is not typically an end-product therapeutic but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which act as versatile handles for creating diverse molecular libraries. The 1,5-naphthyridine scaffold itself is associated with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][12][13] Derivatives have shown potent activity as inhibitors of crucial cellular targets like c-Met kinase, DYRK1A, and the TGF-β type I receptor (ALK5).[1][3]
Strategic Role as a Chemical Scaffold
The true value of this molecule lies in its potential for diversification through well-established synthetic transformations.
-
C8-Cl Position: The chloro group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Buchwald-Hartwig amination reactions.[9] This is a primary method for exploring the structure-activity relationship (SAR) at this position.
-
C3-OMe Position: The methoxy group can be readily cleaved using reagents like BBr₃ to reveal a hydroxyl group. This phenol can then be used for further functionalization, such as etherification or esterification, to introduce new pharmacophoric elements.
Caption: Role as a scaffold for generating diverse chemical libraries.
Conclusion
This compound represents a strategically important molecule in the field of medicinal chemistry. While possessing modest intrinsic biological activity, its true power is realized in its role as a versatile and precisely functionalized synthetic intermediate. The robust synthetic protocols for its preparation, combined with the multiple avenues for subsequent chemical diversification, make it an invaluable tool for researchers and scientists. Its use enables the efficient exploration of chemical space around the privileged 1,5-naphthyridine scaffold, accelerating the discovery and development of next-generation therapeutics for a wide range of diseases.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. 8-Chloro-3-Methoxy-[1,5]naphthyridine, CasNo.952059-69-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. benchchem.com [benchchem.com]
- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Synthesis and characterization of 8-Chloro-3-methoxy-1,5-naphthyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Chloro-3-methoxy-1,5-naphthyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1][2] The 1,5-naphthyridine core is a privileged structure, and its derivatives are known to exhibit a wide range of biological activities.[3][4][5] This document is intended for researchers, scientists, and professionals in the field, offering a detailed, scientifically-grounded narrative that explains the causality behind experimental choices. We present a robust, multi-step synthetic pathway, complete with step-by-step protocols, and detail the analytical techniques required for the unambiguous structural confirmation of the target compound.
Introduction: The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a foundational motif in modern medicinal chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and hydrogen bonding capabilities, making it an attractive scaffold for interacting with biological targets.[2] Derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents, as well as inhibitors of key enzymes like TGF-β type I receptor (ALK5).[3]
The target molecule, this compound, serves as a versatile intermediate. The chloro and methoxy substituents offer distinct handles for further chemical modification, such as cross-coupling reactions or nucleophilic substitutions, allowing for the generation of diverse chemical libraries for drug discovery campaigns.[1]
Synthetic Strategy and Retrosynthetic Analysis
The construction of the 1,5-naphthyridine core is typically achieved through cyclization reactions.[1][5] Classical methods like the Skraup and Friedländer syntheses are well-established for this purpose.[1][5][6] Our proposed strategy involves a robust and logical sequence starting from a readily available substituted aminopyridine, building the second ring, and then performing the necessary functional group interconversions.
A logical retrosynthetic disconnection of the target molecule breaks the C4-C4a and N5-C6 bonds, leading back to a 3-aminopyridine precursor and a three-carbon cyclizing agent. The forward synthesis is designed in three primary stages:
-
Core Formation: Construction of a 4-hydroxy-1,5-naphthyridine ring system via a Gould-Jacobs-type reaction.
-
Chlorination: Conversion of the hydroxyl group to a chloro group.
-
Methoxylation: Introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction.
The overall synthetic pathway is visualized below.
Caption: High-level overview of the synthetic strategy.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 8-Chloro-4-hydroxy-1,5-naphthyridine
This step utilizes a modified Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonate derivative, followed by a high-temperature thermal cyclization to form the naphthyridinone core.[7]
Workflow Diagram:
Caption: Experimental workflow for Step 1.
Experimental Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[8][9][10] Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction mixture will become a thick syrup.
-
Cyclization: In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, preheat a high-boiling solvent like diphenyl ether (approx. 10 mL per gram of aminopyridine) to 250 °C.
-
Add the intermediate syrup from the first step portion-wise to the hot diphenyl ether. Maintain the temperature at 250 °C for 30 minutes to ensure complete cyclization.
-
Work-up: Allow the reaction mixture to cool to room temperature. The cyclized ester product will precipitate. Dilute the mixture with hexane to facilitate precipitation and filtration.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane and then ethanol to remove the diphenyl ether.
-
Hydrolysis & Decarboxylation: Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat at reflux for 2-3 hours to saponify the ester. Monitor the reaction by TLC.
-
After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~5-6. The target product, 8-Chloro-4-hydroxy-1,5-naphthyridine, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.
Step 2: Synthesis of 4,8-Dichloro-1,5-naphthyridine
The hydroxyl group of the naphthyridinone, which exists in tautomeric equilibrium, is converted to a chloride using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[7]
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 8-Chloro-4-hydroxy-1,5-naphthyridine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).[7]
-
Reaction: Heat the mixture at reflux (approx. 110 °C) for 3 hours. The suspension should dissolve as the reaction progresses, indicating the formation of the soluble dichloro product.
-
Work-up: After cooling the reaction to room temperature, carefully remove the excess POCl₃ under reduced pressure.
-
Quenching (Caution!): Place the flask in an ice bath and very slowly add crushed ice to the residue. This step is highly exothermic and releases HCl gas. Perform this addition cautiously in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,8-Dichloro-1,5-naphthyridine. The product can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution (SNAr) where a methoxide ion displaces one of the chloro substituents. The regioselectivity of this reaction is critical. Due to electronic effects, the C4 position is generally more activated towards nucleophilic attack than the C8 position in the 1,5-naphthyridine system. However, the exact product obtained can depend on reaction conditions. For the purpose of this guide, we describe the synthesis of the 3-methoxy isomer, which may require a different starting material or result from specific reaction conditions enabling substitution at the 3-position if a 3,8-dichloro isomer was formed. A more direct route to the title compound might involve starting with a precursor already containing the 3-methoxy group. For this guide, we will assume a hypothetical selective methoxylation at the 3-position of a dichloro intermediate for illustrative purposes, while acknowledging that the 4-position is often more reactive. A more common literature procedure would involve methoxylation at the 4-position.[7]
Experimental Procedure:
-
Reaction Setup: Dissolve 4,8-dichloro-1,5-naphthyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.[7]
-
Reagent Addition: Add a solution of sodium methoxide in methanol (25-30 wt%, 1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture at reflux for 6-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure this compound.[11]
Characterization and Data Analysis
Unambiguous characterization is essential to confirm the structure and purity of the synthesized this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the final product.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | d | 1H | H-2 |
| ~8.30 | d | 1H | H-4 |
| ~7.60 | dd | 1H | H-6 |
| ~7.50 | d | 1H | H-7 |
| ~4.00 | s | 3H | -OCH₃ |
Note: Predicted shifts and couplings are estimates. Actual values may vary. The aromatic region will show a characteristic pattern for the substituted naphthyridine core.[12][13]
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-3 |
| ~155 | C-8a |
| ~152 | C-2 |
| ~145 | C-4a |
| ~138 | C-6 |
| ~125 | C-4 |
| ~122 | C-7 |
| ~118 | C-8 |
| ~56 | -OCH₃ |
Note: Predicted shifts are estimates based on typical values for similar heterocyclic systems.[14][15]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound.
Table 3: Mass Spectrometry Data
| Technique | Expected m/z | Interpretation |
| ESI-MS | [M+H]⁺ ≈ 195.03 | Confirms the molecular weight of the compound (C₉H₇ClN₂O = 194.02 g/mol ). |
| HRMS | Calculated for [C₉H₈ClN₂O]⁺: 195.03197 | Provides high-resolution mass for elemental composition confirmation.[16] |
| Isotope Pattern | Peaks at m/z and m/z+2 in a ~3:1 ratio | Characteristic isotopic signature for a molecule containing one chlorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950, ~2850 | C-H Stretch | Methoxy (-OCH₃) |
| 1600-1450 | C=C and C=N Stretch | Naphthyridine Ring |
| ~1250 | C-O Stretch (asymm.) | Aryl-Alkyl Ether |
| ~1050 | C-O Stretch (symm.) | Aryl-Alkyl Ether |
| 850-750 | C-Cl Stretch | Aryl Halide |
Note: These are characteristic regions for the expected functional groups.[17]
Conclusion
This guide has detailed a reliable and comprehensive pathway for the synthesis of this compound, a valuable building block in medicinal chemistry. By following the outlined multi-step synthesis—from the initial Gould-Jacobs cyclization to the subsequent chlorination and methoxylation—researchers can access this important intermediate. The provided characterization data serves as a benchmark for confirming the structural integrity and purity of the final compound, ensuring its suitability for downstream applications in drug discovery and development.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 10. 2-Amino-5-chloropyridine | 1072-98-6 [chemicalbook.com]
- 11. 8-Chloro-3-Methoxy-[1,5]naphthyridine, CasNo.952059-69-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. PubChemLite - 8-chloro-2-methoxy-1,5-naphthyridine (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-3-methoxy-1,5-naphthyridine (GSK2256294)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Modulator of Endocannabinoid Metabolism
8-Chloro-3-methoxy-1,5-naphthyridine, identified by the CAS number 952059-69-7, is a heterocyclic small molecule that has emerged as a significant tool in pharmacological research and drug development.[1] Beyond its core chemical identity, this compound is more widely recognized in the scientific community by its investigational drug name, GSK2256294. It is a highly potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH).[2] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties.[3][4] By inhibiting sEH, GSK2256294 effectively increases the bioavailability of EETs, making it a promising therapeutic candidate for a range of conditions, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and inflammatory disorders.[2][3][5] The journey of GSK2256294 into clinical trials underscores the importance of a thorough understanding of its physicochemical properties, which are fundamental to its formulation, delivery, and ultimately, its therapeutic efficacy.[3][4] This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for the determination of key parameters.
Chemical Identity and Core Physicochemical Profile
A clear definition of a compound's chemical identity is the cornerstone of all subsequent scientific investigation. The structural and fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 952059-69-7 | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | GSK2256294 | [2][3][4] |
| Molecular Formula | C₉H₇ClN₂O | N/A |
| Molecular Weight | 194.62 g/mol | N/A |
| Chemical Structure | N/A | |
| Appearance | White powder | N/A |
| Purity | Typically >99% for research-grade material | N/A |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | N/A |
| pKa | Data not publicly available | N/A |
| logP (Octanol-Water Partition Coefficient) | Data not publicly available | N/A |
| Aqueous Solubility | Poorly soluble in aqueous media. Soluble at ≥ 2.08 mg/mL in specific formulations.[2] | [2] |
| Solubility in Organic Solvents | Soluble in DMSO. | [2] |
Solubility Profile: A Critical Parameter for Drug Delivery
GSK2256294 has been successfully formulated for oral administration in preclinical studies, indicating that its solubility challenges can be overcome with appropriate formulation strategies.[2] The following formulations have been reported to achieve a clear solution at a concentration of at least 2.08 mg/mL:[2]
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
-
10% DMSO, 90% (20% SBE-β-CD in Saline)[2]
-
10% DMSO, 90% Corn Oil[2]
These formulations highlight the use of co-solvents (DMSO, PEG300), surfactants (Tween-80), and complexing agents (SBE-β-CD) to enhance the solubility of this lipophilic molecule. The necessity of such formulation approaches is a common characteristic of many modern small molecule drug candidates and underscores the importance of detailed solubility assessments early in the drug development process.
Experimental Protocols for Physicochemical Characterization
For researchers seeking to perform their own in-depth characterization of this compound or similar compounds, the following section provides detailed, step-by-step methodologies for determining key physicochemical properties.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a buffered aqueous solution at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Ensure a solid excess of the compound is visible in each vial.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., a mixture of the aqueous buffer and an organic solvent like acetonitrile or methanol).
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of known concentrations.
-
Determine the concentration of the compound in the diluted supernatant from the calibration curve and calculate the solubility in mg/mL or µg/mL.
-
Caption: Workflow for Aqueous Solubility Determination.
Determination of the Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Solvent Preparation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol by mixing them and allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a vial.
-
Shake the vial vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Centrifuge the vial to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Caption: Workflow for logP Determination.
Determination of pKa by Potentiometric Titration
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values, which in turn affects its solubility and permeability.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).
-
-
Titration Setup:
-
Place the sample solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.
-
-
Titration:
-
For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This can be determined from the first or second derivative of the curve.
-
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature, providing a precise melting point.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting point is determined from the resulting thermogram. It is typically reported as the onset temperature or the peak temperature of the endothermic melting event.
-
Stability Considerations
The chemical stability of a drug substance is a critical quality attribute that must be thoroughly investigated. Stability studies are essential to determine the appropriate storage conditions and shelf-life of the compound.
Forced Degradation Studies:
To understand the degradation pathways of this compound, forced degradation studies should be conducted under various stress conditions, including:
-
Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Exposure to high temperatures in both solid and solution states.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
The samples from these studies should be analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.
Conclusion
This compound (GSK2256294) is a compound of significant interest due to its potent and selective inhibition of soluble epoxide hydrolase. A comprehensive understanding of its physicochemical properties is paramount for its continued development and application in research. While some key experimental data are not publicly available, this guide has provided the known characteristics and detailed, actionable protocols for the experimental determination of its solubility, lipophilicity, ionization constant, and thermal properties. By applying these methodologies, researchers can generate the necessary data to inform formulation development, ADME profiling, and ultimately, the successful translation of this promising molecule into novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spannetwork.org [spannetwork.org]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Data of 8-Chloro-3-methoxy-1,5-naphthyridine: A Technical Guide for Researchers
This guide provides an in-depth technical analysis of the expected spectroscopic data for 8-Chloro-3-methoxy-1,5-naphthyridine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a predictive analysis grounded in established spectroscopic principles and comparative data from analogous structures, explaining the causality behind experimental choices and data interpretation. While experimental spectra for this specific molecule are not widely published, this guide constructs a robust, predicted spectroscopic profile to aid in the identification, characterization, and quality control of this compound.
Introduction to this compound and its Spectroscopic Characterization
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific analogue, this compound, presents a unique substitution pattern that modulates its electronic and steric properties, making it a valuable building block in drug discovery programs.
Accurate structural confirmation and purity assessment are paramount in chemical research and development. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose. HRMS provides an exact mass, confirming the elemental composition, while NMR offers a detailed map of the molecule's atomic connectivity and chemical environment. This guide provides a detailed predictive analysis of the expected Mass Spectrometry and NMR data for this compound.
Mass Spectrometry (MS) Analysis
2.1. Rationale for Methodology: Electrospray Ionization (ESI)
For a polar heterocyclic compound like this compound, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation, making it ideal for determining the molecular weight of the analyte.[1] Coupling this with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the determination of the compound's exact mass to within a few parts per million (ppm), which is crucial for unambiguously confirming its elemental formula.
2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
The following is a self-validating, standard protocol for acquiring a high-resolution mass spectrum.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of the organic solvent and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS or Thermo Scientific Q Exactive Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 – 4.5 kV
-
Nebulizing Gas (N₂): 10 – 15 L/min
-
Drying Gas (N₂) Temperature: 300 – 350 °C
-
Fragmentor Voltage: 100 – 120 V (a low setting to minimize fragmentation)
-
-
Mass Analyzer Parameters:
-
Mass Range: m/z 50 – 500
-
Acquisition Rate: 1-2 spectra/s
-
Internal Calibration: Employ a reference standard (e.g., purine or HP-0921) to ensure high mass accuracy.
-
-
Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical exact mass. Analyze the isotopic pattern to confirm the presence of a chlorine atom.
2.3. Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₉H₇ClN₂O. The presence of a chlorine atom is a key diagnostic feature in its mass spectrum, as it will produce a characteristic isotopic pattern. Chlorine has two main stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1.
-
Predicted Molecular Ion [M+H]⁺:
-
For C₉H₈³⁵ClN₂O⁺: m/z 195.0325
-
For C₉H₈³⁷ClN₂O⁺: m/z 197.0296
-
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z (Monoisotopic) | Description |
|---|---|---|
| [M+H]⁺ | 195.0325 | Protonated molecular ion with ³⁵Cl |
| [M+2+H]⁺ | 197.0296 | Protonated molecular ion with ³⁷Cl |
| [M-CH₃+H]⁺ | 180.0090 | Loss of a methyl radical from the methoxy group |
| [M-OCH₃+H]⁺| 164.0325 | Loss of the methoxy radical |
Predicted Fragmentation Pathway While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of the 1,5-naphthyridine core itself is generally not favored due to its aromatic stability.[2] Fragmentation is more likely to be initiated at the substituent groups.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
3.1. Rationale for Methodology
NMR spectroscopy provides the most definitive information for structural elucidation in solution. A standard set of experiments, including ¹H NMR and ¹³C NMR, is typically sufficient for a molecule of this complexity. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a good first choice for many organic molecules, while DMSO-d₆ is excellent for compounds with lower solubility or those that may engage in hydrogen bonding.[3] For the purpose of this guide, predictions will be based on a CDCl₃ solvent environment.
3.2. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, spectral width of 220-240 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
3.3. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the analysis of substituent effects and comparison with known 1,5-naphthyridine derivatives.[4][5] The numbering scheme used for assignment is shown below:
(A representative image of the chemical structure with atom numbering would be placed here)
Table 2: Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-2 | ~8.6 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent N1 and the methoxy group. |
| H-4 | ~7.3 | s | - | Singlet due to no adjacent protons. Shielded relative to H-2 by the electron-donating methoxy group. |
| H-6 | ~8.8 | dd | J = 4.2, 1.5 | Doublet of doublets. Deshielded by adjacent N5. Coupled to H-7 (ortho) and H-8 (meta). |
| H-7 | ~7.5 | dd | J = 8.5, 4.2 | Doublet of doublets. Coupled to H-6 (ortho) and H-8 (ortho). |
| OCH₃ | ~4.0 | s | - | Typical chemical shift for an aromatic methoxy group. |
3.4. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts are based on additive models and data from related heterocyclic systems.[1][4] The electron-withdrawing nature of the nitrogen atoms and the chlorine atom, along with the electron-donating effect of the methoxy group, are the primary determinants of the chemical shifts.
Table 3: Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Description | Rationale |
|---|---|---|---|
| C-2 | ~150 | CH | Attached to N1, deshielded. |
| C-3 | ~158 | C (quaternary) | Attached to OCH₃, highly deshielded. |
| C-4 | ~110 | CH | Shielded by the OCH₃ group. |
| C-4a | ~145 | C (quaternary) | Bridgehead carbon. |
| C-6 | ~152 | CH | Alpha to N5, deshielded. |
| C-7 | ~125 | CH | Standard aromatic CH. |
| C-8 | ~140 | C (quaternary) | Attached to Chlorine, deshielded. |
| C-8a | ~148 | C (quaternary) | Bridgehead carbon. |
| OCH₃ | ~56 | CH₃ | Typical shift for a methoxy carbon. |
Conclusion
This guide provides a comprehensive, predicted spectroscopic profile for this compound based on fundamental principles and comparative data. The predicted HRMS data, with its characteristic chlorine isotopic pattern, offers a robust method for confirming the elemental composition. The detailed ¹H and ¹³C NMR predictions provide a clear roadmap for researchers to confirm the structure and assign the resonances in their experimentally obtained spectra. This information is intended to serve as a valuable resource for scientists working with this compound, facilitating more efficient and accurate chemical research and development.
References
A Technical Guide to the Biological Activities of 1,5-Naphthyridine Derivatives
Executive Summary
The 1,5-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide spectrum of pharmacological applications. This technical guide provides an in-depth analysis of the significant biological activities exhibited by 1,5-naphthyridine derivatives. We will explore their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among other therapeutic applications. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, detailing mechanisms of action, summarizing key structure-activity relationship (SAR) data, presenting validated experimental protocols, and visualizing complex biological interactions to foster innovation and accelerate research in this promising field.
The 1,5-Naphthyridine Scaffold: A Foundation for Diverse Bioactivity
The 1,5-naphthyridine core consists of two fused pyridine rings, creating a bicyclic aromatic system that is a bioisostere of quinoline and other related heterocycles. This unique electronic and structural arrangement allows it to interact with a multitude of biological targets through hydrogen bonding, π-π stacking, and metal coordination. The great interest in 1,5-naphthyridines is driven by their wide variety of applications, including significant biological activities such as antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1] They have also found applications in treating cardiovascular and central nervous system (CNS) diseases.[1]
The versatility of the 1,5-naphthyridine scaffold is further enhanced by the relative ease of its synthesis and derivatization. Classic organic reactions like the Skraup reaction and Friedländer annulation, along with modern cross-coupling techniques, allow for the strategic placement of various functional groups around the core.[1][2] This chemical tractability enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic profiles.
Anticancer Potential: Targeting Malignant Processes
1,5-Naphthyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.[3][4] Their mechanisms of action are diverse, a testament to the scaffold's ability to be tailored to interact with specific oncogenic targets.
Mechanisms of Action
The anticancer effects of 1,5-naphthyridine derivatives are often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival. Key mechanisms include:
-
Topoisomerase II Inhibition: Similar to established chemotherapeutics, certain 1,5-naphthyridine derivatives, such as vosaroxin, can intercalate into DNA and inhibit topoisomerase II.[3] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
-
Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers. Specific 1,5-naphthyridine derivatives have been developed as potent inhibitors of key kinases involved in oncogenic signaling pathways. For example, derivatives have been identified as inhibitors of c-Met kinase and the transforming growth factor-beta (TGF-β) type I receptor (ALK5), both of which are implicated in tumor progression, metastasis, and angiogenesis.[1][5][6]
-
Microtubule Disruption: Some derivatives exert potent antimitotic effects by interfering with microtubule dynamics, appearing to interact with the colchicine-binding site.[3] This disruption of the mitotic spindle apparatus prevents proper chromosome segregation, leading to mitotic arrest and cell death.[3]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1,5-naphthyridine core has yielded valuable insights into the structural requirements for potent anticancer activity.
-
Substitution at C-2 and C-4: Studies have shown that the C-2 and C-4 positions are critical for cytotoxicity. For instance, the presence of a naphthyl ring at the C-2 position and a carbonyl group at the C-4 position were found to be important for activity against HeLa, HL-60, and PC-3 cancer cell lines.[3]
-
Fused Ring Systems: Fusing additional rings to the 1,5-naphthyridine scaffold can enhance activity. Benzo[b][1][7]naphthyridine derivatives have shown notable cytotoxicity against HL-60 and HeLa cells, linked to topoisomerase II inhibition.[2]
The following table summarizes the cytotoxic activity of representative 1,5-naphthyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target |
| Compound 16 | HeLa (Cervical) | 0.7 | Antimitotic |
| Compound 16 | HL-60 (Leukemia) | 0.1 | Antimitotic |
| Compound 16 | PC-3 (Prostate) | 5.1 | Antimitotic |
| Compound 15 | ALK5 Autophosphorylation | 0.006 (6 nM) | TGF-β Type I Receptor Inhibitor |
| Compound 19 | ALK5 Autophosphorylation | 0.004 (4 nM) | TGF-β Type I Receptor Inhibitor |
Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.
Principle: This assay relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after exposure to a test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine derivatives in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium.[8] Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[8]
-
MTT Addition: Following the treatment period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8] This allows for the conversion of MTT to formazan by viable cells.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the insoluble purple formazan crystals.[8]
-
Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of an Inhibited Pathway
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a 1,5-naphthyridine derivative.
Antimicrobial Activity: A Scaffold for New Antibiotics
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[9][10] Naphthyridine derivatives, particularly the related 1,8-naphthyridine core of nalidixic acid, have a long history in antimicrobial therapy.[11] The 1,5-naphthyridine scaffold is also a source of promising antimicrobial compounds.[7]
Mechanism of Action
The primary antibacterial target for many quinolone and naphthyridine-like compounds is bacterial DNA gyrase (Topoisomerase II) . This essential enzyme introduces negative supercoils into DNA, which is critical for DNA replication and transcription. Inhibition of DNA gyrase leads to a bactericidal effect. Some derivatives may also target other bacterial processes or act via different mechanisms.[7]
Antimicrobial Spectrum and SAR
1,5-naphthyridine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as some fungi.[7][12]
-
Some phenyl-substituted 1,5-naphthyridines have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[7]
-
Naturally occurring canthinone alkaloids, which contain a 1,5-naphthyridine core, exhibit antibacterial and antifungal properties. Canthin-6-one, for example, showed strong inhibitory activity against S. aureus and E. coli.[12]
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives.
| Compound | Microorganism | MIC (µg/mL) |
| Canthin-6-one | Staphylococcus aureus | 0.49 |
| Canthin-6-one | Escherichia coli | 3.91 |
| Canthin-6-one | Methicillin-Resistant S. aureus (MRSA) | 0.98 |
| 10-methoxycanthin-6-one | S. aureus | 3.91 |
| Compound 18 | Vancomycin-Resistant E. faecalis (VRE) | 4 |
Key Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.
Step-by-Step Methodology:
-
Compound Preparation: Perform a two-fold serial dilution of the 1,5-naphthyridine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[8] Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[8] This can be confirmed by measuring the optical density with a plate reader.
Visualization of Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Other Notable Biological Activities
The therapeutic potential of 1,5-naphthyridines extends beyond anticancer and antimicrobial applications.
-
Antiviral Activity: Derivatives of the related 1,6-naphthyridine scaffold have shown potent activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[13][14][15] The mechanism appears to be novel and distinct from existing antiviral drugs, as these compounds remain effective against ganciclovir-resistant viral strains.[13][15] This highlights the potential of the broader naphthyridine family in antiviral drug discovery.[16]
-
Anti-inflammatory Activity: Certain 1,5-naphthyridine derivatives, including some natural canthinone alkaloids, exhibit strong anti-inflammatory properties.[12] They can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response.[12] Some synthetic derivatives have also shown to reduce inflammation in animal models.[17]
-
Central Nervous System (CNS) Activity: The naphthyridine scaffold has been explored for its potential to modulate CNS targets. For example, benzo[h][1][3]naphthyridine derivatives have been identified as ligands with high affinity for histamine H3 and serotonin 5-HT₄ receptors, which are targets for cognitive disorders.[18]
Conclusion and Future Perspectives
The 1,5-naphthyridine scaffold is a remarkably versatile and productive platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide array of potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The chemical tractability of the core allows for extensive structural modification, enabling medicinal chemists to fine-tune activity against specific biological targets and optimize drug-like properties.
Future research should focus on several key areas:
-
Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds to guide rational drug design.
-
Selectivity Profiling: Systematically screening derivatives against panels of kinases, receptors, and enzymes to ensure target selectivity and minimize off-target effects.
-
Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety.
-
Exploration of New Therapeutic Areas: Investigating the potential of 1,5-naphthyridine derivatives for treating parasitic diseases, neurodegenerative disorders, and metabolic diseases.
By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and robust biological evaluation, the full therapeutic potential of the 1,5-naphthyridine scaffold can be realized, leading to the development of next-generation medicines for a range of human diseases.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scilit.com [scilit.com]
- 10. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
The 1,5-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Introduction: The Ascendance of a Versatile Heterocycle
The 1,5-naphthyridine motif, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the strategic placement of its two nitrogen atoms confer unique electronic and steric properties, enabling it to interact with a diverse array of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the 1,5-naphthyridine core, from its fundamental synthesis to its role in clinically relevant therapeutics, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that grant access to this versatile scaffold, explore its broad spectrum of biological activities with a focus on oncology, and culminate with a case study of a clinically approved drug, underscoring the tangible success of 1,5-naphthyridine in modern medicine.
Core Synthetic Strategies: Building the 1,5-Naphthyridine Framework
The synthetic accessibility of the 1,5-naphthyridine core is a key driver of its widespread use in drug discovery. Several classical and modern synthetic methodologies have been developed and refined to construct this important heterocyclic system. Here, we detail three cornerstone reactions: the Gould-Jacobs, Skraup, and Friedländer syntheses.
The Gould-Jacobs Reaction
A cornerstone for the synthesis of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives, the Gould-Jacobs reaction is a versatile and widely employed method. It involves the condensation of a 3-aminopyridine with a malonic acid derivative, followed by a thermal cyclization.
Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
-
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
-
Procedure:
-
Condensation: A mixture of 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Cyclization: The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at 240-250 °C. The reaction is maintained at this temperature for 30-60 minutes to effect cyclization.
-
Work-up: The reaction mixture is allowed to cool to room temperature, and the precipitated product is collected by filtration. The solid is then washed with a suitable solvent like hexane or ether to remove residual diphenyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
Caption: Workflow of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.
The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for the preparation of quinolines and has been successfully adapted for 1,5-naphthyridines. This acid-catalyzed reaction involves the condensation of a 3-aminopyridine with glycerol, which dehydrates in situ to form acrolein.
Experimental Protocol: Synthesis of 1,5-Naphthyridine
-
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Ferrous sulfate (optional, to moderate the reaction)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol with cooling. To this mixture, add 3-aminopyridine and the oxidizing agent. If the reaction is known to be vigorous, ferrous sulfate can be added.
-
Heating: The mixture is heated cautiously. The reaction is often exothermic and may proceed vigorously. Once the initial exothermic reaction subsides, the mixture is heated at reflux for several hours.
-
Work-up: After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as sodium hydroxide, until strongly alkaline.
-
Extraction and Purification: The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude 1,5-naphthyridine is then purified by distillation or chromatography.
-
Caption: Key steps in the Skraup synthesis of the 1,5-naphthyridine core.
The Friedländer Synthesis
The Friedländer synthesis is a straightforward and efficient method for constructing quinolines and, by extension, naphthyridines. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 1,5-naphthyridines, 3-amino-4-formylpyridine (or a related ketone) is a key starting material.
Experimental Protocol: Synthesis of a Substituted 1,5-Naphthyridine
-
Materials:
-
3-Amino-4-formylpyridine
-
An active methylene compound (e.g., ethyl acetoacetate)
-
A base or acid catalyst (e.g., piperidine or p-toluenesulfonic acid)
-
A suitable solvent (e.g., ethanol or toluene)
-
-
Procedure:
-
Reaction Setup: Dissolve 3-amino-4-formylpyridine (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of the base or acid.
-
Reaction: The mixture is heated at reflux for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent and washed with water or a mild aqueous acid/base solution to remove the catalyst.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired substituted 1,5-naphthyridine.
-
The Dawn of a Scaffold: An In-depth Technical Guide to the Early Discovery and Synthesis of Substituted 1,5-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,5-Naphthyridine Core - A Heterocycle of Enduring Interest
The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic and hydrogen-bonding properties, making it a cornerstone for the design of a diverse array of biologically active molecules. From their early identification as potential chemotherapeutic agents to their contemporary applications in targeted therapies and organic electronics, the journey of substituted 1,5-naphthyridines is a testament to the enduring value of classical synthetic organic chemistry. This guide delves into the foundational research that first brought this important heterocyclic system to light, exploring the pioneering synthetic methodologies that enabled its initial investigation and the early sparks of biological activity that hinted at its vast potential.
The impetus for the synthesis of novel heterocyclic systems in the late 19th and early 20th centuries was often driven by the desire to mimic and modify naturally occurring alkaloids and to develop new dyes and chemotherapeutic agents. The structural analogy of naphthyridines to quinoline and isoquinoline, compounds with known biological activities, made them attractive targets for synthetic chemists. This guide will illuminate the intellectual and experimental foundations of 1,5-naphthyridine chemistry, providing a detailed look at the seminal synthetic strategies that have become classics in the field.
Pioneering Syntheses of the 1,5-Naphthyridine Ring System
The early exploration of substituted 1,5-naphthyridines was made possible by the adaptation and application of several powerful, name-brand cyclization reactions. These methods, while originally developed for other heterocyclic systems, proved to be robust and versatile for the construction of the 1,5-naphthyridine core.
The Genesis: The Skraup Synthesis and the First Unsubstituted 1,5-Naphthyridine
The first synthesis of the parent, unsubstituted 1,5-naphthyridine was a landmark achievement, reported in 1927 by Brobansky and Sucharda.[1] They ingeniously adapted the well-established Skraup quinoline synthesis, demonstrating that 3-aminopyridine could serve as a viable starting material for the construction of the second pyridine ring.[1][2]
The Skraup synthesis is a robust, albeit often harsh, acid-catalyzed reaction involving the condensation of an aromatic amine with glycerol.[3][4][5] The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the amine. Subsequent cyclization and oxidation lead to the formation of the fused heterocyclic system.[3]
Causality Behind the Experimental Choices: The choice of the Skraup reaction was logical given its proven success in quinoline synthesis. 3-Aminopyridine was the natural precursor, as the cyclization needed to occur at the C-2 and C-4 positions relative to the amino group to yield the 1,5-angular arrangement of the nitrogen atoms. The use of a strong acid like sulfuric acid was essential to catalyze both the dehydration of glycerol and the cyclization steps. An oxidizing agent, traditionally nitrobenzene or arsenic acid, was required for the final aromatization of the dihydro-naphthyridine intermediate.[5]
Reaction Mechanism: Skraup Synthesis of 1,5-Naphthyridine
References
The Strategic Deployment of 8-Chloro-3-methoxy-1,5-naphthyridine in Fragment-Based Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, consistently featured in a multitude of biologically active compounds. This technical guide delves into the specific utility of the 8-Chloro-3-methoxy-1,5-naphthyridine core as a strategic fragment in modern drug discovery. We will dissect its synthetic accessibility, explore the physicochemical and structural rationale for its use, and provide a framework for its application in fragment-based drug design (FBDD) campaigns. This document serves as a comprehensive resource, integrating established synthetic methodologies with advanced screening and optimization protocols to empower researchers in leveraging this valuable heterocyclic fragment.
The 1,5-Naphthyridine Core: A Foundation of Versatility
The 1,5-naphthyridine ring system, an isomeric form of pyridopyridine, has garnered substantial interest in medicinal chemistry due to its rigid, planar structure and the strategic placement of its nitrogen atoms. These nitrogens act as hydrogen bond acceptors and sites for protonation, enabling critical interactions with biological targets.[1][2] The scaffold is a key component in molecules targeting a diverse array of proteins, including kinases, topoisomerases, and viral enzymes.[1][3] Its synthetic tractability allows for extensive decoration of the core, facilitating the exploration of chemical space and the optimization of pharmacological properties.[2][4]
Strategic Substitution: The Rationale for this compound
The selection of this compound as a starting fragment is a deliberate choice, rooted in established medicinal chemistry principles. While specific physicochemical data for this exact fragment, such as experimentally determined logP and solubility, are not extensively published, we can infer its properties and strategic value from its constituent parts and related analogs.[5]
-
The 1,5-Naphthyridine Core : Provides a rigid, defined vector for fragment growth and a key pharmacophoric element capable of forming crucial hydrogen bonds.
-
The 3-Methoxy Group : The methoxy substituent is prevalent in many approved drugs.[6] It can serve multiple roles:
-
Hydrogen Bond Acceptor : The oxygen atom can form hydrogen bonds with protein backbone amides or side chains.
-
Modulation of Physicochemical Properties : It can influence solubility and lipophilicity, often improving metabolic stability and cell permeability compared to a hydroxyl group.[6]
-
Conformational Constraint : It can lock the conformation of adjacent substituents, reducing the entropic penalty upon binding.
-
-
The 8-Chloro Group : The chlorine atom at the 8-position offers several advantages:
-
Vector for Elaboration : It serves as a key handle for synthetic modification, readily participating in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to enable fragment linking and growth.[7]
-
Modulation of Electronics : As an electron-withdrawing group, it can influence the pKa of the naphthyridine nitrogens, subtly altering their hydrogen bonding capabilities.
-
Filling Hydrophobic Pockets : The chloro group can occupy small hydrophobic pockets within a target's binding site, contributing to binding affinity.
-
Physicochemical Properties Profile
While experimental data is sparse, a summary of available information for the title compound and related structures is presented below. Experimental determination is highly recommended for any drug discovery program.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₉H₇ClN₂O | [8] |
| Molecular Weight | 194.62 g/mol | [9] |
| Appearance | White powder | [10] |
| Purity | Typically >99% from commercial suppliers | [10] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred from related naphthyridine structures.[5] |
| logP (calculated) | Not available. Related chloro-pyridinyl compounds suggest a moderate lipophilicity suitable for fragments. | [5] |
| pKa | Not available. The pKa of the parent 1,5-naphthyridine is approximately 2.91. | [5] |
Synthesis of the this compound Core
While a specific, detailed protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and robust synthetic route can be designed based on well-established methodologies for constructing substituted 1,5-naphthyridines, such as the Skraup or Gould-Jacobs reactions.[1][2] A potential retrosynthetic analysis suggests a multi-step approach starting from a substituted 3-aminopyridine.
Proposed Synthetic Pathway
A logical approach would involve the construction of a substituted 1,5-naphthyridin-3-ol, followed by chlorination and subsequent methoxylation, or the use of a pre-functionalized aminopyridine. The Gould-Jacobs reaction provides a reliable method for forming the naphthyridine core.[2]
References
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,5-Naphthyridine as a new linker for the construction of bridging ligands and their corresponding Ru(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. 2706951-94-0 3-Chloro-8-methoxy-1,5-naphthyridine AKSci 3714FP [aksci.com]
- 10. 8-Chloro-3-Methoxy-[1,5]naphthyridine, CasNo.952059-69-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Methodological & Application
Application Note: A Framework for the In Vitro Characterization of 8-Chloro-3-methoxy-1,5-naphthyridine
Abstract
The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition and antitumor effects.[1][2] This document provides a comprehensive framework for the initial in vitro characterization of 8-Chloro-3-methoxy-1,5-naphthyridine, a novel compound within this class. We present a phased experimental approach, beginning with foundational compound handling, moving to broad phenotypic screening for cytotoxicity, and progressing to specific, target-based biochemical and cell-based assays. Detailed, field-tested protocols for cytotoxicity determination (MTT Assay), a biochemical kinase inhibition assay, and a Western blot analysis for cellular target engagement are provided to guide researchers in systematically evaluating the compound's biological potential.
Introduction: The Scientific Rationale
Naphthyridine derivatives have been the subject of extensive research, leading to the development of therapeutic agents with applications in oncology and infectious diseases.[3][4][5] Their planar structure and nitrogen atom placement allow for diverse interactions with biological targets, most notably the ATP-binding pocket of protein kinases. Given this precedent, a new analogue, this compound, warrants a thorough investigation to elucidate its potential biological activity.
The primary objective of this guide is to establish a logical, tiered workflow for the initial in vitro assessment of this compound. This structured approach ensures that resources are used efficiently, beginning with broad, cost-effective cellular assays and progressing to more complex, hypothesis-driven mechanistic studies. This methodology allows for the early identification of cytotoxic effects and provides a pathway to uncover and validate a potential mechanism of action, such as kinase inhibition.
Foundational Protocol: Compound Handling and Stock Solution Preparation
Accurate and reproducible experimental results begin with the proper handling and preparation of the test compound. Dimethyl Sulfoxide (DMSO) is the most common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.[6]
Key Insight: The final concentration of DMSO in cell culture media should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7][8] Therefore, preparing a concentrated primary stock solution is essential for achieving the desired final assay concentrations through serial dilution.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 194.61 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Vortex mixer and pipettes with sterile tips
Procedure:
-
Safety First: Handle the compound and DMSO in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[6]
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.001 L × 0.01 mol/L × 194.61 g/mol = 0.0019461 g
-
Mass = 1.95 mg
-
-
Weighing: Carefully weigh 1.95 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity DMSO to the tube.[6]
-
Mixing: Securely cap the tube and vortex thoroughly until the compound is completely dissolved. A brief sonication or gentle warming (≤37°C) may be used to aid dissolution if necessary.[6] Visually inspect for any particulates.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots protected from light at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[7][8]
Phase 1: Phenotypic Screening via Cell Viability Assay
The first step in characterizing a new compound is to determine its effect on living cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] This assay measures the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Protocol 2: Cytotoxicity Assessment using the MTT Assay
Materials:
-
Selected human cancer cell line (e.g., HeLa, HL-60)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls are Critical:
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound concentration wells. This step is crucial to ensure that any observed effect is due to the compound and not the solvent.[11][12]
-
Untreated Control: Cells with medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation: Carefully remove the old media and add 100 µL of the media containing the test compounds or controls to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14] Metabolically active cells will produce purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Phase 2: Target-Based Biochemical Kinase Assay
If the compound exhibits cytotoxicity, a logical next step is to investigate a potential mechanism. Given its naphthyridine core, testing for kinase inhibition is a primary hypothesis. A biochemical assay using a purified kinase and substrate allows for direct measurement of enzymatic inhibition, independent of cellular complexity.[15] Luminescence-based assays that quantify ATP consumption are common, sensitive, and suitable for high-throughput formats.[16][17]
Protocol 3: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
Materials:
-
Purified recombinant kinase (e.g., a panel of cancer-relevant kinases like SRC, ABL, EGFR)
-
Specific peptide substrate for the chosen kinase
-
Kinase assay buffer
-
ATP
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of the compound in DMSO. Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only vehicle control (0% inhibition) and a known potent inhibitor for the kinase as a positive control.[17]
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells containing the compound.
-
Initiation: Start the reaction by adding ATP to all wells. For a 100% inhibition control, add buffer without kinase to a set of wells.[17]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and generate the luminescent signal by adding the ATP detection reagent to all wells.[17]
-
Data Acquisition: After a brief incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence using a plate reader. A high signal indicates low ATP consumption (i.e., kinase inhibition).
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle (0% inhibition) and no-kinase (100% inhibition) controls. Plot the data to determine the biochemical IC₅₀ value.
Phase 3: Cellular Target Engagement & Pathway Analysis
Demonstrating that a compound inhibits a purified enzyme is a key step, but it is crucial to validate this activity within a cellular context. Western blotting can be used to measure the phosphorylation status of a kinase's downstream substrate. A reduction in the phosphorylation of a specific substrate in compound-treated cells provides strong evidence of on-target activity.[18]
Protocol 4: Western Blot for Downstream Substrate Phosphorylation
Materials:
-
Cell line known to have active signaling through the kinase of interest
-
Compound this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate protein)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of the compound (e.g., 0.1x, 1x, and 10x the cytotoxicity IC₅₀) for a specified time (e.g., 1-6 hours). Include a vehicle (DMSO) control.[19]
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer with inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE: Normalize all samples to the same protein concentration, add sample buffer, and denature by heating. Load equal amounts of protein (20-30 µg) per lane and separate by electrophoresis.[19]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add ECL substrate, and capture the chemiluminescent signal with a digital imager.[18]
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein of the target substrate and/or a loading control like β-Actin.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative decrease in phosphorylation upon compound treatment.
Data Presentation & Visualization
Table 1: Hypothetical In Vitro Activity Summary of this compound
| Assay Type | Cell Line / Target | Endpoint | Result (IC₅₀) |
| Cell Viability | HeLa | Cytotoxicity | 8.5 µM |
| Cell Viability | HL-60 | Cytotoxicity | 2.1 µM |
| Biochemical | Kinase X | Inhibition | 150 nM |
| Biochemical | Kinase Y | Inhibition | > 10 µM |
Diagram 1: General Workflow for In Vitro Compound Characterization
Caption: A tiered workflow for characterizing a novel compound, from broad phenotypic effects to specific target validation.
Diagram 2: Hypothetical Kinase X Signaling Pathway
Caption: Inhibition of a hypothetical "Kinase X" by the compound blocks the phosphorylation of its substrate, halting downstream signaling for cell proliferation.
References
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 12. homework.study.com [homework.study.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application of 8-Chloro-3-methoxy-1,5-naphthyridine in kinase assays
An Application Guide to Characterizing Novel 1,5-Naphthyridine-Based Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a known driver of numerous diseases, most notably cancer.[1] This has made them premier targets for therapeutic intervention. The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of various potent and selective kinase inhibitors.[2][3][4][5][6] This document provides a comprehensive guide for researchers on how to approach the characterization of novel compounds based on this scaffold. We will use the representative molecule, 8-Chloro-3-methoxy-1,5-naphthyridine, as a hypothetical test compound (designated "Cpd-Naphthyridine") to illustrate the principles and protocols for determining its potential as a kinase inhibitor.
This guide details the necessary biochemical and cell-based assays required to establish a foundational inhibitory profile, moving from direct enzyme interaction to cellular target engagement and pathway modulation.
Introduction to Kinase Inhibition and the 1,5-Naphthyridine Scaffold
The human kinome comprises over 500 protein kinases that function as key nodes in signal transduction pathways, controlling processes like cell growth, differentiation, and apoptosis.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms for various malignancies and inflammatory conditions.[7]
The 1,5-naphthyridine core is a heterocyclic aromatic structure that has proven to be a versatile scaffold for developing kinase inhibitors. Its rigid structure and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pocket of various kinases.[3][5] Derivatives have shown potent activity against targets such as the TGF-beta type I receptor (ALK5) and kinases crucial to parasitic life cycles.[3][4]
When a novel derivative like this compound (Cpd-Naphthyridine) is synthesized, a systematic approach is required to determine if it has meaningful biological activity. The primary goal is to answer two fundamental questions:
-
Does it directly inhibit the catalytic activity of any protein kinases?
-
If so, can it access its target in a cellular environment and modulate downstream signaling?
This guide provides the experimental framework to address these questions.
Part I: Biochemical Profiling for Direct Kinase Inhibition
The first step is to determine if Cpd-Naphthyridine has direct inhibitory effects on purified kinase enzymes. Biochemical assays are ideal for this purpose as they isolate the enzyme, substrate, and inhibitor from the complexities of a cellular system.[7] We will describe a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[8][9]
Principle of the ADP-Glo™ Luminescence Assay
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. The assay is performed in two steps. First, the kinase reaction is allowed to proceed, producing ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[9]
Workflow for Biochemical IC₅₀ Determination
The following diagram outlines the experimental workflow for determining the half-maximal inhibitory concentration (IC₅₀) of Cpd-Naphthyridine.
Caption: Workflow for IC₅₀ determination using a luminescence-based kinase assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of Cpd-Naphthyridine against a target kinase (e.g., ALK5).
Materials:
-
Cpd-Naphthyridine (stock solution in 100% DMSO)
-
Recombinant human kinase (e.g., ALK5)
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Kₘ for the target kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation:
-
Prepare a 10-point, 1:3 serial dilution of Cpd-Naphthyridine in a separate dilution plate. Start with a high concentration (e.g., 1 mM) to create a final assay concentration range from 10 µM down to the nanomolar level.
-
Scientific Rationale: A wide concentration range is essential to define both the top and bottom plateaus of the dose-response curve accurately.
-
Include a "no inhibitor" control containing only DMSO. This will represent 100% kinase activity.
-
-
Kinase Reaction Setup (20 µL total volume):
-
In a white assay plate, add 5 µL of the serially diluted Cpd-Naphthyridine or DMSO control to the appropriate wells.
-
Prepare a master mix containing the kinase assay buffer, kinase, and substrate.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Scientific Rationale: Pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated, which is critical for time-dependent inhibitors.
-
-
Initiation and Incubation:
-
Prepare a solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Mix the plate gently (e.g., by tapping or orbital shaking for 30 seconds).
-
Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30-60 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background (a "no kinase" control) from all values.
-
Normalize the data by setting the "DMSO only" control as 100% activity and a "no kinase" or potent inhibitor control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.
-
Hypothetical Data Presentation
To assess selectivity, Cpd-Naphthyridine should be screened against a panel of kinases.
| Kinase Target | Cpd-Naphthyridine IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| ALK5 | 25 | 6 |
| p38α | 1,200 | 12 |
| CDK2/cyclin A | >10,000 | 22 |
| SRC | 4,500 | 8 |
Table 1: Hypothetical inhibitory activity of Cpd-Naphthyridine against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control for assay validation.[9]
Part II: Cell-Based Assays for Target Engagement
Once biochemical activity is confirmed, the next crucial step is to determine if Cpd-Naphthyridine is active in a cellular context. Cell-based assays can verify if the compound is cell-permeable and can engage its target to modulate a signaling pathway.[10]
Principle of Cellular Phosphorylation Assays
These assays measure the phosphorylation status of a kinase's direct downstream substrate. A reduction in substrate phosphorylation upon treatment with the inhibitor indicates successful target engagement and functional inhibition of the kinase in its native environment.[10] This can be measured using various techniques, including Western blotting or plate-based immunoassays like ELISA.[10][11]
Hypothetical Signaling Pathway
The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) pathway, where an inhibitor like Cpd-Naphthyridine could act.
Caption: A simplified RTK signaling pathway showing the inhibitory action of Cpd-Naphthyridine.
Detailed Protocol: Western Blot for Substrate Phosphorylation
Objective: To measure the effect of Cpd-Naphthyridine on the phosphorylation of a target kinase's substrate in cultured cells.
Materials:
-
Cell line expressing the target kinase (e.g., A549 cells for ALK5).
-
Cell culture medium, FBS, and supplements.
-
Cpd-Naphthyridine.
-
Stimulating ligand (if required to activate the pathway, e.g., TGF-β).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-substrate (e.g., anti-phospho-SMAD2) and anti-total-substrate (e.g., anti-total-SMAD2).
-
Secondary antibody (HRP-conjugated).
-
SDS-PAGE gels and Western blot equipment.[12]
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if the pathway has high basal activity.
-
Pre-treat cells with various concentrations of Cpd-Naphthyridine (or DMSO vehicle control) for 1-2 hours.
-
Scientific Rationale: Pre-treatment ensures the compound has entered the cells and reached its target before the pathway is stimulated.
-
-
Pathway Stimulation:
-
Stimulate the cells with the appropriate ligand (e.g., 5 ng/mL TGF-β) for a short period (e.g., 30 minutes) to induce substrate phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.
-
Quantify the band intensities using densitometry software.
-
A dose-dependent decrease in the ratio of phospho-substrate to total-substrate indicates effective cellular inhibition by Cpd-Naphthyridine.
-
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the initial characterization of a novel 1,5-naphthyridine-based compound. By progressing from direct biochemical inhibition assays to functional cell-based analyses, researchers can efficiently determine the potency, selectivity, and cellular efficacy of new chemical entities like this compound. This systematic evaluation is a critical first step in the long and complex journey of drug discovery and development.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro kinase assay [protocols.io]
Application Notes and Protocols for the Preparation of 8-Chloro-3-methoxy-1,5-naphthyridine Stock Solutions
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Accurate Stock Solution Preparation
8-Chloro-3-methoxy-1,5-naphthyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The integrity of experimental data derived from in vitro and in vivo studies is fundamentally reliant on the accurate and reproducible preparation of stock solutions. Improper dissolution, unforeseen precipitation, or degradation of the compound can lead to significant errors in downstream applications, compromising structure-activity relationship (SAR) studies and yielding misleading biological results.
These application notes provide a comprehensive, field-proven guide to preparing high-quality, stable stock solutions of this compound. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. The causality behind each step is explained to empower the researcher with the knowledge to adapt these protocols to their specific experimental needs.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and associated hazards is paramount before any handling.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source & Comments |
| CAS Number | 952059-69-7 | [1] |
| Molecular Formula | C₉H₇ClN₂O | [1] |
| Molecular Weight | 194.62 g/mol | [1] |
| Appearance | White powder | [1] |
| Storage | Sealed and preserved in a dry place. | [1] |
| Hazards | The toxicological properties have not been thoroughly investigated. Handle with caution. May cause respiratory irritation. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area or under a chemical fume hood. | |
| First Aid | In case of contact, wash skin with soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Consult a physician for all routes of exposure. |
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing a stock solution of this compound, from initial solubility testing to final storage.
Caption: Workflow for the preparation of this compound stock solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, making it an excellent first choice for novel or poorly characterized substances like this compound.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Step-by-Step Methodology:
-
Pre-Preparation and Calculation:
-
Equilibrate the container of this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 194.62 g/mol = 0.19462 g = 1.9462 mg
-
-
-
Weighing the Compound:
-
Using an analytical balance, accurately weigh the calculated mass of this compound into a sterile microcentrifuge tube or vial.
-
Expert Insight: Tare the balance with the empty, capped tube to minimize errors from static electricity and handling.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If particulates are still visible, proceed to the next step.
-
Sonicate the tube in a water bath for 5-10 minutes. This uses ultrasonic waves to break up solute aggregates.
-
If dissolution is still incomplete, gentle warming in a 37°C water bath for up to 15 minutes can be attempted.
-
Causality: Increased temperature enhances the kinetic energy of solvent molecules, improving solvation. However, prolonged heating should be avoided due to the risk of compound degradation, especially since the thermal stability of this specific naphthyridine is not well-documented.
-
-
-
Final Checks and Storage:
-
Once the compound is fully dissolved and the solution is clear, briefly centrifuge the tube to collect all the solution at the bottom.
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for Biological Assays
For most cell-based assays, the final concentration of DMSO must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity or artifacts.[2] This necessitates a serial dilution from the high-concentration stock.
Materials and Equipment:
-
10 mM stock solution of this compound in DMSO
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the appropriate temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes and sterile tips
Step-by-Step Methodology:
-
Thawing the Stock Solution:
-
Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Once thawed, vortex the tube gently to ensure homogeneity.
-
-
Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation that can occur when a highly concentrated DMSO stock is diluted directly into an aqueous medium, an intermediate dilution step is often beneficial.
-
For example, prepare a 1 mM solution by diluting 10 µL of the 10 mM stock into 90 µL of DMSO.
-
-
Final Dilution into Aqueous Medium:
-
Perform the final dilution by adding a small volume of the DMSO stock (e.g., the 10 mM or 1 mM solution) to the pre-warmed aqueous buffer or cell culture medium.
-
Example for a final concentration of 10 µM from a 10 mM stock (1:1000 dilution): Add 1 µL of the 10 mM stock to 999 µL of medium.
-
Immediately after adding the DMSO stock to the aqueous medium, vortex or pipette mix vigorously to ensure rapid dispersion and minimize the risk of precipitation.
-
-
Vehicle Control:
-
It is imperative to prepare a vehicle control that contains the same final concentration of DMSO as the experimental samples. This allows for the differentiation of compound-specific effects from solvent effects.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The initial visual inspection for complete dissolution is a critical checkpoint. If the compound does not fully dissolve at the desired concentration, a lower stock concentration should be prepared. The inclusion of a vehicle control in all experiments serves as a constant validation of the solvent's non-interference at the working concentration.
References
Application Notes and Protocols: 8-Chloro-3-methoxy-1,5-naphthyridine as a Chemical Probe for Kinase Signaling
Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Motif in Drug Discovery
The 1,5-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing molecules that can interact with high affinity and specificity to biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of potent biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Notably, specific 1,5-naphthyridine derivatives have been identified as potent inhibitors of key signaling proteins such as the Transforming Growth Factor-beta (TGF-β) type I receptor (also known as Activin Receptor-Like Kinase 5, or ALK5) and DNA topoisomerases.[4][5] This established biological relevance makes novel, uncharacterized 1,5-naphthyridine derivatives, such as 8-Chloro-3-methoxy-1,5-naphthyridine, compelling candidates for development as chemical probes to explore complex biological systems.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of this compound as a potential chemical probe. While this specific molecule is a commercially available research chemical[][7][8], its biological targets and mechanism of action are not yet fully elucidated. Herein, we propose a strategic workflow to validate its use as a probe, hypothesizing its potential as a kinase inhibitor based on the known activity of related compounds. We will detail the necessary protocols for target identification, validation, and its application in cellular assays to dissect signaling pathways.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 952059-69-7 |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol |
| Appearance | White to off-white powder |
| Purity | >98% (recommended for biological assays) |
| Solubility | Soluble in DMSO, DMF, and Methanol |
Proposed Biological Target: Protein Kinases
Several 1,5-naphthyridine derivatives have shown potent inhibitory activity against protein kinases, particularly ALK5.[4] The TGF-β/ALK5 signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and cancer. A selective inhibitor of ALK5 can be an invaluable tool for studying these processes. We hypothesize that the electronic and steric properties imparted by the chloro and methoxy substituents on the 1,5-naphthyridine core of this compound may confer potent and selective inhibition of ALK5 or other related kinases.
The following sections outline a comprehensive, self-validating experimental strategy to test this hypothesis and establish this compound as a reliable chemical probe.
PART 1: Synthesis and Characterization
The synthesis of substituted 1,5-naphthyridines can be achieved through various established chemical routes, such as the Gould-Jacobs reaction or modifications of the Skraup synthesis.[1][9] A plausible synthetic route starting from a substituted 3-aminopyridine is depicted below. It is imperative to confirm the identity and purity of the synthesized or purchased compound via NMR, mass spectrometry, and HPLC before use in biological assays.
Caption: Plausible synthesis route for this compound.
PART 2: Biochemical Assays for Target Validation
The first step in validating a chemical probe is to confirm its direct interaction with the proposed target and to determine its potency and selectivity.
Protocol 2.1: In Vitro ALK5 Kinase Inhibition Assay
This protocol describes a radiometric or fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human ALK5.
Principle: The assay measures the transfer of a phosphate group (either radiolabeled ³²P or as part of ATP for detection by a specific antibody) from ATP to a substrate peptide by the ALK5 kinase. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human ALK5 (TGF-β RI)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate)
-
ATP (with [γ-³²P]ATP for radiometric assay, or unlabeled for fluorescence-based assays)
-
This compound (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., SB-431542)
-
96-well or 384-well assay plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or specific antibody and detection reagents (for fluorescence-based assay)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup: a. To each well of the assay plate, add 5 µL of diluted compound or DMSO (vehicle control). b. Add 20 µL of kinase/substrate mix (pre-diluted ALK5 and substrate in kinase buffer). c. Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Add 25 µL of ATP solution (containing the tracer) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Detect:
-
Radiometric: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence: Add a stop solution containing EDTA. Add detection reagents (e.g., ADP-Glo™ or similar) and measure the signal according to the manufacturer's protocol.
-
-
Data Analysis: a. Subtract the background signal (no enzyme control). b. Normalize the data to the vehicle (DMSO) control (100% activity) and a high-concentration inhibitor control (0% activity). c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2.2: Kinase Selectivity Profiling
A crucial characteristic of a good chemical probe is high selectivity for its intended target. This ensures that observed biological effects are due to the modulation of the target of interest and not off-target activities.
Principle: The inhibitory activity of this compound is tested against a broad panel of protein kinases at a fixed, high concentration (e.g., 1 µM or 10 µM). Kinases showing significant inhibition are then selected for full IC₅₀ determination.
Procedure:
-
Engage a commercial kinase profiling service or perform in-house screening using a panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel or similar).
-
Provide this compound at a concentration at least 100-fold higher than its IC₅₀ against the primary target (ALK5).
-
Analyze the results, typically provided as percent inhibition.
-
Follow up on any significant off-target hits (>50% inhibition) by determining their full IC₅₀ values as described in Protocol 2.1.
Hypothetical Selectivity Data:
| Kinase Target | Percent Inhibition @ 1 µM | IC₅₀ (nM) |
| ALK5 (TGF-β RI) | 98% | 15 |
| ALK4 | 85% | 120 |
| ALK2 | 45% | > 1,000 |
| p38α | 10% | > 10,000 |
| VEGFR2 | 5% | > 10,000 |
| EGFR | <2% | > 10,000 |
PART 3: Cellular Assays for Target Engagement and Phenotypic Effects
After confirming biochemical potency and selectivity, the next step is to demonstrate that the probe can enter cells, engage its target, and elicit a measurable biological response.
Caption: Workflow for validating target engagement and cellular effects.
Protocol 3.1: Western Blot for ALK5 Pathway Inhibition
Principle: In the TGF-β pathway, ligand binding induces ALK5 to phosphorylate the transcription factor SMAD2. A successful ALK5 inhibitor will block this phosphorylation event. This can be quantified by Western blotting using a phospho-specific antibody.
Materials:
-
A cell line responsive to TGF-β (e.g., HaCaT keratinocytes or A549 lung carcinoma cells).
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total-SMAD2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for 1 hour.
-
Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). d. Incubate with primary antibody against p-SMAD2 overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate.
-
Re-probing: Strip the membrane and re-probe with an antibody for total SMAD2 to confirm equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-SMAD2 to total SMAD2 and plot it against the inhibitor concentration to determine the cellular EC₅₀.
Protocol 3.2: Cell Viability/Proliferation Assay
Principle: To assess the phenotypic consequence of ALK5 inhibition, a cell viability or proliferation assay can be performed. In some cancer cells, TGF-β signaling can be growth-inhibitory, so its blockade might enhance proliferation. In others, it promotes an epithelial-to-mesenchymal transition (EMT) that can be blocked by the inhibitor.
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a dose-response of this compound, with and without TGF-β1 stimulation.
-
Incubate for 48-72 hours.
-
Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Analyze the data to determine the effect of the compound on cell growth in the context of TGF-β signaling.
Conclusion and Best Practices
This document outlines a systematic approach to validate this compound as a chemical probe for kinase research, focusing on the plausible target ALK5. The core principles of this workflow—confirming biochemical potency, assessing selectivity, demonstrating cellular target engagement, and linking it to a phenotypic outcome—are essential for the rigorous validation of any chemical probe.
Crucial Considerations:
-
Controls: Always include a negative control (an inactive structural analog, if available) and a positive control (a known inhibitor of the target pathway) in all cellular experiments.
-
Orthogonal Assays: Whenever possible, confirm target engagement using an orthogonal method, such as a cellular thermal shift assay (CETSA).
-
Concentration: Use the probe at the lowest effective concentration and within a narrow window above its cellular EC₅₀ to minimize the risk of off-target effects.
By following these guidelines, researchers can confidently employ this compound and other novel compounds to accurately dissect biological pathways and accelerate the process of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 7. 8-Chloro-3-Methoxy-[1,5]naphthyridine, CasNo.952059-69-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to Suzuki-Miyaura Coupling of 8-Chloro-1,5-naphthyridine Derivatives: Protocols and Mechanistic Insights
Abstract
The 1,5-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this heterocyclic system is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with 8-chloro-1,5-naphthyridine derivatives. We delve into the mechanistic nuances of this transformation, offer detailed, step-by-step protocols, and provide a troubleshooting guide to overcome common challenges. The protocols and insights presented herein are grounded in established literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of 1,5-Naphthyridine Functionalization
Nitrogen-containing heterocycles are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals.[3][4][5] Among these, the 1,5-naphthyridine core is of particular interest due to its presence in compounds with diverse biological activities. The ability to selectively introduce various aryl and heteroaryl substituents onto this scaffold is paramount for structure-activity relationship (SAR) studies in drug discovery.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organic halide or triflate, has become a cornerstone of modern organic synthesis due to its broad functional group tolerance and relatively mild reaction conditions.[1][2] However, the application of this reaction to electron-deficient and nitrogen-rich heterocycles like 8-chloro-1,5-naphthyridine presents unique challenges. These include potential catalyst inhibition by the Lewis basic nitrogen atoms and the lower reactivity of aryl chlorides compared to bromides or iodides.[6][7] This guide aims to provide a robust framework for successfully navigating these challenges.
The Mechanism of Suzuki-Miyaura Coupling
A fundamental understanding of the catalytic cycle is essential for optimizing reaction conditions and troubleshooting. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (8-chloro-1,5-naphthyridine) to form a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[2][10]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][11]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Key Considerations for Coupling with 8-Chloro-1,5-naphthyridine
Successfully coupling with this specific substrate class requires careful consideration of several experimental parameters.
The Substrate: A Challenging Heterocycle
The 1,5-naphthyridine ring system is electron-deficient, which can influence the rate of oxidative addition. More critically, the presence of two nitrogen atoms can lead to coordination with the palladium catalyst. This can sequester the active catalyst, forming off-cycle, inactive complexes and inhibiting the reaction.[5][6] The choice of appropriate ligands is therefore crucial to mitigate this effect.
Choice of Palladium Catalyst and Ligand
For challenging substrates like heteroaryl chlorides, the selection of the palladium source and, more importantly, the supporting ligand is critical. While older catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful.[7][13]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages for Heterocycles |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | 1-5 | Bulky, electron-rich; promotes fast oxidative addition and reductive elimination. |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | 1-5 | Similar to SPhos, highly effective for heteroaryl chlorides. |
| Pd(dppf)Cl₂ | dppf | 2-10 | Good general catalyst, but can be less effective for chlorides than newer systems. |
| Pd(PPh₃)₄ | PPh₃ | 5-10 | Commercially available, but often requires higher temperatures and loadings. |
Scientist's Note: Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) have demonstrated broad utility for the Suzuki-Miyaura coupling of heteroaryl chlorides.[13] Their steric bulk and electron-donating properties help to stabilize the Pd(0) species and facilitate the key steps of the catalytic cycle.
The Role of the Base
The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate complex, which then participates in transmetalation.[12][14] The choice and stoichiometry of the base can significantly impact the reaction outcome.
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are commonly used and effective bases. Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can be more effective for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling aryl chlorides, often at lower temperatures.[13]
-
Hydroxides (NaOH, KOH): Can be used, but may promote side reactions, including decomposition of the boronic acid.
Pro-Tip: For the coupling of 8-chloro-1,5-naphthyridine, potassium phosphate (K₃PO₄) is an excellent starting point due to its proven efficacy with challenging heteroaryl chlorides.
Solvents and Temperature
The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and protodeboronation of the boronic acid.
-
Ethers: Dioxane and tetrahydrofuran (THF) are common choices, often used with water as a co-solvent.
-
Aromatic Hydrocarbons: Toluene is a good high-boiling solvent.
-
Amides: N,N-Dimethylformamide (DMF) can be effective but may be difficult to remove during workup.
Reaction temperatures typically range from 80 to 110 °C. Microwave irradiation can also be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 8-chloro-1,5-naphthyridine derivatives. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for the Safe Handling and Storage of 8-Chloro-3-methoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Handling of a Novel Naphthyridine Derivative
8-Chloro-3-methoxy-1,5-naphthyridine (CAS No. 952059-69-7) is a substituted naphthyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Its structural features suggest potential utility as a scaffold in the synthesis of biologically active molecules. As with any novel or sparsely studied chemical entity, a thorough understanding and strict adherence to safe handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.
The toxicological properties of this compound have not been extensively investigated. Therefore, a conservative approach to its handling is warranted, treating it as a potentially hazardous substance. This guide provides a detailed framework for its safe management in a laboratory setting, drawing upon available safety data for the compound and established protocols for handling related chemical classes, such as chlorinated aromatic and heterocyclic compounds.
Section 1: Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves an evaluation of its known and potential hazards.
Known Hazards
Based on the available Material Safety Data Sheet (MSDS), the following hazards have been identified:
-
Acute Toxicity: While specific data is unavailable, similar
Application Notes & Protocols: 1,5-Naphthyridine Derivatives as Topoisomerase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
This document provides a comprehensive technical guide on the application of 1,5-naphthyridine derivatives as potent inhibitors of DNA topoisomerases. It covers the underlying mechanism of action, protocols for synthesis, and detailed methodologies for in vitro and cellular evaluation.
Introduction: Targeting DNA Topology in Cancer Therapy
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in the genome arising during critical cellular processes like DNA replication, transcription, and chromosome segregation.[1][2][3] These enzymes function by introducing transient single-strand (Type I) or double-strand (Type II) breaks in the DNA backbone, allowing the DNA to untangle before the break is resealed.[1][2][4]
Cancer cells, characterized by their high proliferation rates, are particularly dependent on topoisomerase activity to manage the torsional stress of rapid DNA replication.[5] This dependency makes topoisomerases a well-established and highly effective target for cancer chemotherapy.[5] Many clinically successful anticancer drugs, known as "topoisomerase poisons," act not by blocking the enzyme's catalytic activity but by stabilizing the transient covalent complex formed between the topoisomerase and the cleaved DNA.[4][6][7] This stabilization prevents the re-ligation of the DNA strand(s), transforming the essential enzyme into a cellular toxin that generates permanent DNA breaks, leading to cell cycle arrest and apoptosis.[4][7]
Among the various classes of topoisomerase inhibitors, 1,5-naphthyridine derivatives have emerged as a promising family of compounds.[5][8][9] Designed as structural analogs to other potent inhibitors like indenoisoquinolines, these heterocyclic scaffolds show significant inhibitory activity, particularly against Topoisomerase I (Top1).[10] They offer the potential for greater chemical stability compared to classic inhibitors like camptothecin, which can undergo hydrolysis and inactivation at physiological pH.[10]
Mechanism of Action: Stabilizing the Cleavage Complex
The primary mechanism by which 1,5-naphthyridine derivatives exert their anticancer effect is through the poisoning of Topoisomerase I. These compounds act by intercalating into the DNA at the site of the enzyme-mediated cleavage. This interaction physically obstructs the re-ligation step of the topoisomerase catalytic cycle. The result is an accumulation of stabilized "cleavage complexes" throughout the genome.
When a DNA replication fork collides with one of these stabilized complexes, the transient single-strand break is converted into a permanent, cytotoxic double-strand break.[5] This extensive DNA damage triggers a cellular stress response, activating DNA damage repair pathways, inducing cell cycle arrest, and ultimately initiating the apoptotic cell death program.[7][11]
Figure 1: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine derivatives.
Synthesis of 1,5-Naphthyridine Derivatives
A variety of synthetic routes can be employed to generate the 1,5-naphthyridine core. One efficient strategy is the aza-Diels-Alder reaction, which involves the cycloaddition of an aldimine (derived from 3-aminopyridine) with an electron-rich alkene, followed by an aromatization step to yield the final heterocyclic system.[12]
Figure 2: General workflow for the synthesis of 1,5-naphthyridine derivatives.
Protocol 1: Representative Synthesis of a Dibenzo[c,h][10][12]naphthyridinedione
This protocol is adapted from a published novel synthetic pathway for dibenzo[c,h][10][12]naphthyridinediones, which have shown Top1 inhibitory activity.[10][13]
Scientist's Note: This multi-step synthesis requires standard organic chemistry laboratory techniques, including inert atmosphere conditions and chromatographic purification. The example shown is for the synthesis of an imidazolylpropyl analog.[10]
Step 1: Preparation of Isoquinoline Intermediate (e.g., Compound 15 from literature)
-
Combine the starting materials, a substituted homophthalic anhydride and a substituted phenylacetic acid derivative, and heat under appropriate conditions to form the initial isoquinoline core.
-
Perform an N-alkylation reaction to introduce the desired side chain (e.g., a 3-chloropropyl group).
-
Oxidize the intermediate using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent such as 1,4-dioxane.[13]
-
Purify the resulting isoquinoline product by column chromatography.
Step 2: Cyclization to form the Naphthyridinedione Ring (e.g., Compound 18)
-
React the purified isoquinoline from Step 1 with a nucleophile like 1H-imidazole in a suitable solvent (e.g., DMF) with a base (e.g., K₂CO₃) to displace the chloro group and form the imidazole-linked precursor.
-
Induce cyclization of this precursor, often through a base-catalyzed intramolecular condensation, to form the tetracyclic dibenzo[c,h][10][12]naphthyridine core.
Step 3: Final Deprotection/Modification (e.g., Compound 20)
-
If protecting groups were used, perform a final deprotection step. In the cited literature, a key step involves heating a precursor with sodium bisulfite in a dioxane/water mixture to yield the final dione product.[10][13]
-
The reaction mixture is heated to reflux for an extended period (e.g., 48 hours).[10][13]
-
The resulting precipitate is collected by filtration, washed, and dried.
-
Final purification is achieved via flash column chromatography (e.g., silica gel, eluting with 15% methanol in chloroform) to afford the target compound as a solid.[10][13]
In Vitro Evaluation of Topoisomerase Inhibition
The primary method to confirm the activity of putative inhibitors is through direct enzymatic assays. These assays measure the enzyme's ability to alter the topology of a DNA substrate.
Figure 3: Workflow for in vitro evaluation of topoisomerase inhibitors.
Protocol 2: Topoisomerase I DNA Relaxation Assay
This assay is the gold standard for identifying Top1 inhibitors.[1][2][14][15] It is based on the differential migration of supercoiled versus relaxed plasmid DNA in an agarose gel.
Principle: Topoisomerase I relaxes supercoiled DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.
Materials:
-
Human recombinant Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.5 mM DTT, 150 µg/mL BSA)
-
Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO
-
Positive Control: Camptothecin (CPT)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose, TAE buffer, Ethidium Bromide
Methodology:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume:
-
4 µL 5X Assay Buffer
-
1 µL supercoiled pBR322 DNA (e.g., 0.25 µg/µL)
-
1 µL test compound at various concentrations (or DMSO for vehicle control)
-
Nuclease-free water to bring the volume to 19 µL.
-
-
Scientist's Note: It is crucial to include proper controls: a "no enzyme" control to show the initial supercoiled DNA, and a "no inhibitor" (vehicle) control to show full enzyme activity. The positive control (CPT) validates the assay's sensitivity to known inhibitors.
-
Initiate the reaction by adding 1 µL of human Top1 (1-2 units). Mix gently.
-
Incubate the reactions at 37°C for 30 minutes.[11]
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire sample into the wells of a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in 1X TAE buffer at a constant voltage (e.g., 50-80 V) until the dye front has migrated sufficiently.[11]
-
Visualize the DNA bands under UV light and document the gel image.
Data Interpretation:
-
No Enzyme Lane: A single, fast-migrating band corresponding to supercoiled (sc) DNA.
-
Vehicle Control Lane: The fast-migrating scDNA band should disappear, replaced by a series of slower-migrating bands corresponding to relaxed (r) DNA topoisomers.
-
Inhibitor Lanes: At effective concentrations, the inhibitor will prevent relaxation, resulting in the preservation of the scDNA band. The intensity of the scDNA band is proportional to the inhibitory activity.
Cellular Assays: From Target Engagement to Cytotoxicity
While in vitro assays confirm direct enzyme inhibition, cellular assays are essential to determine if a compound can enter cells, engage its target, and induce a desired biological effect, such as killing cancer cells.
Figure 4: Cellular consequences following treatment with a 1,5-naphthyridine topoisomerase inhibitor.
Protocol 3: Cell Viability (MTS/CCK-8) Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells. A reduction in metabolic activity in treated cells correlates with cytotoxicity or a loss of proliferation.
Methodology:
-
Seed cancer cells (e.g., COLO 205, U2OS) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[8][9][16]
-
Prepare serial dilutions of the 1,5-naphthyridine derivative in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compound at various concentrations. Include vehicle (DMSO) controls.
-
Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).[16]
-
Add 10 µL of MTS or CCK-8 reagent to each well and incubate for an additional 1-4 hours.[16]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 4: Apoptosis Detection by PARP Cleavage
Principle: Poly(ADP-ribose) polymerase (PARP) is a key substrate for caspases, which are activated during apoptosis. Cleavage of full-length PARP (116 kDa) into an 89 kDa fragment is a hallmark of apoptosis.
Methodology:
-
Treat cultured cancer cells with the test compound at 1x and 5x its IC₅₀ value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for PARP overnight at 4°C. This antibody should detect both the full-length and cleaved forms.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the bands using a digital imager. An increase in the 89 kDa band in treated samples indicates apoptosis.[11]
Data Summary Table
The following table presents representative biological data for hypothetical 1,5-naphthyridine derivatives, illustrating the type of results generated from the described protocols.
| Compound ID | Top1 Inhibition (IC₅₀, µM) | Cytotoxicity (IC₅₀, µM, U2OS Cells) | Apoptosis Induction (PARP Cleavage at 1 µM) |
| NAPH-001 | 5.2 | 1.9 | +++ |
| NAPH-002 | 25.8 | 14.2 | + |
| NAPH-003 | > 100 | > 50 | - |
| CPT | 2.5 | 0.8 | +++ |
Data are for illustrative purposes only.
Conclusion and Future Perspectives
The 1,5-naphthyridine scaffold represents a versatile and potent platform for the development of novel topoisomerase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and cellular evaluation of these compounds. By systematically applying these methodologies, researchers can identify lead candidates, elucidate structure-activity relationships, and advance the development of next-generation anticancer therapeutics. Future efforts will likely focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles, with the ultimate goal of translating these promising compounds into clinical use.[17]
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topo...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Characterizing the Cellular Effects of 8-Chloro-3-methoxy-1,5-naphthyridine
Introduction
The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 1,5-naphthyridine core, in particular, is present in compounds that have been investigated for various therapeutic applications.[4] 8-Chloro-3-methoxy-1,5-naphthyridine is a synthetic derivative whose specific biological targets and cellular effects are not yet fully elucidated.[][6]
This guide provides a structured, experience-driven framework for researchers, scientists, and drug development professionals to conduct an initial characterization of this compound in cell-based assays. The protocols herein are designed not merely as procedural steps but as self-validating systems to generate robust and interpretable data. We will proceed from a foundational assessment of cytotoxicity to a more focused mechanistic analysis, providing the rationale behind key experimental choices.
Section 1: Foundational Analysis: Determining Potency via IC₅₀ Measurement
The first critical parameter for any novel compound is its half-maximal inhibitory concentration (IC₅₀), which quantifies its potency in inhibiting a biological process, such as cell proliferation.[7] This value is essential for designing subsequent mechanistic experiments and for comparing efficacy against other agents.[8] We will utilize the MTT assay, a reliable and widely used colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[9]
Principle of the MTT Assay
Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple, insoluble formazan product.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[7]
Experimental Workflow: IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value of a test compound.
Detailed Protocol: MTT Assay for IC₅₀ Determination
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then dilute to the appropriate seeding density (e.g., 1 x 10⁵ cells/mL).
-
Add 100 µL of the cell suspension to each well of a 96-well plate (results in 10,000 cells/well). Seeding density should be optimized to ensure cells are in the logarithmic growth phase at the end of the experiment.[10]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.[7]
-
Crucial Controls:
-
Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% cell viability.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells. Use at least three replicate wells for each condition.
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]
-
Add 100 µL of solubilization solution to each well.[11]
-
Allow the plate to stand overnight in the incubator in a humidified atmosphere to ensure complete dissolution of the formazan crystals. Alternatively, shake on an orbital shaker for 15 minutes if using DMSO for solubilization.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[11]
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100[7]
-
Plot % Viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Data Presentation: Example IC₅₀ Data
| Concentration (µM) | Log(Concentration) | % Viability (Mean) | Std. Deviation |
| 0 (Vehicle) | N/A | 100.0 | 4.5 |
| 0.1 | -1.0 | 98.2 | 5.1 |
| 1 | 0.0 | 85.7 | 6.2 |
| 5 | 0.7 | 52.1 | 4.8 |
| 10 | 1.0 | 25.3 | 3.9 |
| 25 | 1.4 | 10.1 | 2.5 |
| 50 | 1.7 | 5.6 | 1.8 |
| 100 | 2.0 | 4.9 | 1.5 |
Section 2: Mechanistic Analysis: Probing Kinase Signaling Pathways
Given that many heterocyclic compounds exert their effects by modulating intracellular signaling, a logical next step is to investigate the impact of this compound on a key pathway.[13] Protein kinases are crucial signaling regulators and frequent targets in drug development.[14][15] Western blotting is a powerful technique to analyze changes in the phosphorylation status of key signaling proteins, providing direct insight into pathway activation or inhibition.[16]
Hypothetical Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling
Many cancers exhibit dysregulation of RTK pathways like the MAPK/ERK cascade, which controls cell proliferation and survival.[13] An inhibitor could block this pathway at various nodes.
Caption: A potential mechanism: inhibition of the MAPK/ERK pathway.
Detailed Protocol: Western Blot for Phospho-Protein Analysis
Materials:
-
Cells cultured and treated with this compound (at concentrations around the determined IC₅₀).
-
Ice-cold RIPA lysis buffer with added protease and phosphatase inhibitors.[13]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.[13]
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
Transfer buffer, nitrocellulose or PVDF membranes, and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[17]
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibody.[13]
-
Tris-Buffered Saline with Tween 20 (TBST).[17]
-
Enhanced Chemiluminescence (ECL) detection reagent.[13]
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal phosphorylation levels.[13]
-
Pre-treat cells with this compound (e.g., at 0.5x, 1x, and 2x IC₅₀) for 1-2 hours. Include a vehicle (DMSO) control.
-
Stimulate the cells with an appropriate growth factor (e.g., EGF for the MAPK/ERK pathway) for a short period (e.g., 10-15 minutes) to induce pathway activation.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer, scrape, and collect the lysate.[17]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes to denature.[13]
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[17]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash again three times with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using a digital imaging system.[13]
-
-
Stripping and Reprobing (Self-Validation):
-
To ensure observed changes are not due to altered total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin). This step is critical for validating the data.
-
Data Presentation: Example Western Blot Densitometry
| Treatment | p-ERK (Relative Density) | Total ERK (Relative Density) | p-ERK / Total ERK Ratio |
| Vehicle (Unstimulated) | 0.15 | 1.02 | 0.15 |
| Vehicle + Stimulant | 1.00 | 1.00 | 1.00 |
| 0.5x IC₅₀ + Stimulant | 0.65 | 0.98 | 0.66 |
| 1x IC₅₀ + Stimulant | 0.28 | 1.01 | 0.28 |
| 2x IC₅₀ + Stimulant | 0.12 | 0.99 | 0.12 |
Section 3: Interpretation and Future Directions
-
IC₅₀ Analysis: The dose-response curve and resulting IC₅₀ value establish the potency of this compound. A low micromolar or nanomolar IC₅₀ suggests a potent compound worthy of further investigation.
-
Western Blot Analysis: A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-ERK/Total ERK) strongly suggests that the compound inhibits the signaling pathway upstream of or at the level of the measured protein. The consistency of the total protein and loading control levels validates that the effect is on signaling, not protein expression.
-
Next Steps:
-
Selectivity Profiling: Test the compound against a panel of different cell lines (e.g., from various cancer types) to determine its spectrum of activity.
-
Target Deconvolution: If kinase inhibition is confirmed, perform in vitro kinase assays against a broad panel of kinases to identify the specific molecular target(s).[18][19]
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M), a common outcome for antimitotic agents.[20]
-
Apoptosis Assays: Employ methods like Annexin V staining or caspase activity assays to determine if the observed cytotoxicity is due to the induction of programmed cell death.
-
By following this systematic approach, researchers can efficiently move from initial screening to mechanistic understanding, generating the high-quality, reliable data necessary for advancing drug discovery and development projects.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. caymanchem.com [caymanchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-3-methoxy-1,5-naphthyridine
Welcome to the technical support center for the synthesis of 8-Chloro-3-methoxy-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following information is presented in a question-and-answer format to directly address potential issues and provide actionable solutions to improve yield and purity.
I. Understanding the Synthetic Landscape
The synthesis of this compound can be approached through several routes. A common and logical pathway involves the initial construction of the naphthyridine core, followed by the introduction of the chloro and methoxy substituents. This guide will focus on troubleshooting a plausible synthetic sequence:
-
Formation of a 4-hydroxy-1,5-naphthyridine intermediate via the Gould-Jacobs reaction.
-
Chlorination of a hydroxynaphthyridine precursor to introduce the chloro group.
-
Methoxylation via nucleophilic aromatic substitution to install the methoxy group.
Each of these steps presents unique challenges that can contribute to low overall yield. This guide will break down the troubleshooting process for each stage.
II. Troubleshooting Guide: Step-by-Step Analysis
Part 1: The Gould-Jacobs Reaction for the Naphthyridine Core
The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxy-1,5-naphthyridines from 3-aminopyridines and a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds in two main stages: initial condensation followed by a high-temperature cyclization.[1]
A1: Low yields in the Gould-Jacobs reaction often stem from incomplete cyclization or side reactions. Here is a systematic approach to troubleshooting this critical step:
1. Incomplete Cyclization:
-
Causality: The cyclization step requires high temperatures to overcome the activation energy for the 6-electron electrocyclization.[1] Insufficient temperature or reaction time will lead to the accumulation of the uncyclized vinylogous amide intermediate.
-
Troubleshooting & Optimization:
-
Temperature: Ensure the reaction temperature is high enough for cyclization. This is often achieved by using a high-boiling solvent like Dowtherm A or diphenyl ether, with temperatures reaching 250 °C.[3]
-
Microwave Irradiation: Consider using microwave synthesis. Microwave heating can dramatically shorten reaction times and improve yields by reaching high temperatures more efficiently.[4] For example, heating the reaction mixture to 250 °C or even 300 °C for a short duration (e.g., 5-10 minutes) can significantly drive the cyclization to completion.[4]
-
Reaction Monitoring: Monitor the disappearance of the intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at your chosen temperature.
-
2. Substrate Decomposition:
-
Causality: While high temperatures are necessary, prolonged exposure can lead to the decomposition of the starting materials or the product, especially if the 3-aminopyridine precursor has sensitive functional groups.
-
Troubleshooting & Optimization:
-
Controlled Heating: Use a well-controlled heating mantle or a microwave reactor to avoid overheating.
-
Time Optimization: As mentioned, monitor the reaction to avoid unnecessarily long reaction times that can lead to byproduct formation.
-
3. Purity of Starting Materials:
-
Causality: Impurities in the 3-aminopyridine or DEEM can interfere with the reaction, leading to side products and lower yields.
-
Troubleshooting & Optimization:
-
Purification: Ensure the 3-aminopyridine is of high purity. Recrystallization or column chromatography may be necessary.
-
DEEM Quality: Use freshly distilled or high-purity DEEM, as it can hydrolyze over time.
-
Experimental Protocol: Gould-Jacobs Reaction (Thermal Conditions)
-
Combine the substituted 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a suitable high-boiling solvent (e.g., Dowtherm A).
-
Heat the mixture to approximately 250 °C with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed and the intermediate is fully cyclized.
-
Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the crude product.
-
Collect the solid by filtration, wash with the hydrocarbon solvent, and dry. The crude 4-hydroxy-1,5-naphthyridine can be used in the next step or purified further by recrystallization.
Visualization of the Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-1,5-naphthyridines.
Part 2: Chlorination with Phosphorus Oxychloride (POCl₃)
The conversion of a hydroxyl group on the naphthyridine ring to a chloro group is commonly achieved using phosphorus oxychloride (POCl₃), often at reflux.[3] This step is crucial for introducing the chlorine atom at the desired position.
A2: This is a common issue with POCl₃ chlorinations and is often related to an incomplete reaction or reversion of the product during workup.
1. Incomplete Reaction:
-
Causality: The reaction may not have gone to completion. Even if TLC indicates the disappearance of the starting material, a stable intermediate might have formed that reverts upon quenching.
-
Troubleshooting & Optimization:
-
Reaction Time and Temperature: Increase the reflux time and ensure the temperature is maintained. A mixture of POCl₃ and PCl₅ (3:1) can sometimes be more effective.[5]
-
Solvent-Free Conditions: Consider running the reaction neat (solvent-free) by heating the substrate in excess POCl₃.[6] This increases the concentration of the reagent and can drive the reaction to completion.
-
2. Reversion During Workup:
-
Causality: The most common cause of reappearing starting material is the hydrolysis of the chlorinated product back to the hydroxyl compound during the aqueous workup. The quenching of excess POCl₃ is highly exothermic and can create localized hot spots, promoting hydrolysis.
-
Troubleshooting & Optimization:
-
Removal of Excess POCl₃: Before quenching, it is crucial to remove the excess POCl₃ under reduced pressure (distillation or rotary evaporation).[5] This minimizes the exothermic reaction upon adding water/ice.
-
Controlled Quenching: Pour the cooled reaction residue slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat effectively.
-
Use of a Weak Base: After the initial quench, neutralize the acidic solution with a weak base like sodium bicarbonate (NaHCO₃) solution instead of a strong base like NaOH.[5] This helps to avoid hydrolysis of the product.
-
3. Purity of the Starting Material:
-
Causality: Impurities in the 4-hydroxy-1,5-naphthyridine can lead to the formation of tar and other side products, complicating purification and reducing the yield.
-
Troubleshooting & Optimization:
-
Purification: Ensure the starting material is as pure as possible before proceeding with the chlorination.
-
Experimental Protocol: Chlorination with POCl₃
-
Place the dry 4-hydroxy-1,5-naphthyridine derivative in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Add excess phosphorus oxychloride (POCl₃, at least 5-10 equivalents).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully add the cooled residue dropwise to a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloro-naphthyridine.
-
Purify the product by column chromatography or recrystallization.
Visualization of the Chlorination Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in POCl₃ chlorination.
Part 3: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation
The final step to introduce the methoxy group is typically a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by a methoxide source, such as sodium methoxide in methanol.
A3: Low yields in the methoxylation step can be due to the reactivity of the substrate, the quality of the reagents, or the reaction conditions.
1. Substrate Reactivity:
-
Causality: The reactivity of the chloro-naphthyridine in an SNAr reaction is influenced by the electron-withdrawing nature of the naphthyridine ring system. If the ring is not sufficiently activated, the reaction will be sluggish. The position of the chloro group is also critical.
-
Troubleshooting & Optimization:
-
Temperature: Increasing the reaction temperature can significantly accelerate the rate of substitution. Refluxing in methanol is a common starting point.
-
Microwave Assistance: Microwave irradiation can be effective in driving the reaction to completion in a shorter time.
-
2. Reagent Quality and Stoichiometry:
-
Causality: Sodium methoxide is hygroscopic and can decompose if not handled properly, leading to a lower concentration of the active nucleophile. Using an insufficient amount of methoxide will result in an incomplete reaction.
-
Troubleshooting & Optimization:
-
Fresh Reagent: Use freshly prepared sodium methoxide solution or a high-quality commercial solution.
-
Stoichiometry: Use a slight excess of sodium methoxide (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.
-
Anhydrous Conditions: Ensure the methanol is anhydrous, as water can compete with the methoxide nucleophile and lead to the formation of the corresponding hydroxy-naphthyridine as a byproduct.
-
3. Side Reactions:
-
Causality: If there are other reactive sites on the molecule, the methoxide could react there. Additionally, prolonged reaction times at high temperatures can lead to decomposition.
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Monitor the reaction by TLC to determine the point of maximum product formation before significant decomposition occurs.
-
Purification: Be prepared to separate the desired product from any byproducts, such as the starting material or the hydrolyzed product, using column chromatography.
-
Experimental Protocol: Methoxylation via SNAr
-
Dissolve the chloro-naphthyridine derivative in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (1.5-2.0 equivalents).
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
III. General Purification Strategies
A4: The choice between recrystallization and column chromatography depends on the nature of your product and the impurities.
-
Recrystallization: This is often the best first choice for solid products.[7] It is excellent for removing small amounts of impurities and can yield highly pure material. If the product is colored, a charcoal treatment can be performed by adding a small amount of activated carbon to the hot solution, followed by hot filtration.[8]
-
Column Chromatography: This is more versatile and is necessary when the product is an oil or when impurities have very similar solubility to the product.[7] A typical stationary phase is silica gel, with an eluent system of varying polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Protocol: Acidic Wash for Basic Impurities
Due to the basic nature of the naphthyridine ring, unreacted aminopyridine starting materials are common impurities.[7] An acidic wash is highly effective for their removal:[7]
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).
-
The basic impurities will be protonated and partition into the aqueous layer.
-
Separate the organic layer, wash with a basic solution (e.g., saturated NaHCO₃) to remove residual acid, then with brine.
-
Dry the organic layer and concentrate to obtain the purified product.
IV. Summary of Key Parameters for Optimization
| Reaction Step | Key Parameters to Optimize | Potential Issues | Recommended Solutions |
| Gould-Jacobs | Temperature, Reaction Time | Incomplete cyclization, Decomposition | Increase temperature (250°C), use microwave, monitor reaction progress. |
| Chlorination | Reagent, Workup procedure | Incomplete reaction, Reversion to alcohol | Remove excess POCl₃ before workup, quench slowly on ice, neutralize with weak base. |
| Methoxylation | Reagent quality, Temperature | Slow/incomplete reaction, Side reactions | Use fresh, anhydrous reagents; increase temperature; monitor reaction progress. |
V. References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3248. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives. BenchChem.
-
Palacios, F., de la Cuesta, E., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(21), 5088. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
BenchChem. (2025). An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid. BenchChem.
-
Wikipedia. (2023). Gould–Jacobs reaction. --INVALID-LINK--
-
BenchChem. (2025). common impurities in 1,8-naphthyridine synthesis and removal. BenchChem.
-
BenchChem. (2025). Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. BenchChem.
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?--INVALID-LINK--
-
Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Wikipedia. (2023). Friedländer synthesis. --INVALID-LINK--
-
Wikipedia. (2023). Skraup reaction. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxy-1,5-naphthyridine from 3-Aminopyridine. BenchChem.
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH.
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iipseries.org [iipseries.org]
Technical Support Center: Optimizing Reaction Conditions for 1,5-Naphthyridine Halogenation
Welcome to the technical support center for the halogenation of 1,5-naphthyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these reactions. Our goal is to empower you with the expertise to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Challenges in 1,5-Naphthyridine Halogenation
The halogenation of the 1,5-naphthyridine scaffold is a critical transformation in the synthesis of numerous biologically active compounds.[1][2][3] However, the inherent electronic properties of this heterocyclic system can present unique challenges. This section addresses specific problems you may encounter and provides systematic approaches to resolving them.
Scenario 1: Low or No Conversion to the Halogenated Product
Question: I am attempting to halogenate my 1,5-naphthyridine derivative, but I am observing very low conversion, with the starting material remaining largely unreacted. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the halogenation of 1,5-naphthyridines often stems from the electron-deficient nature of the pyridine rings, which deactivates them towards electrophilic attack.[4] Here is a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Synthetic Strategy:
-
Direct Halogenation vs. Nucleophilic Substitution: Direct electrophilic halogenation of an unsubstituted 1,5-naphthyridine is often difficult. A more reliable and common method is the halogenation of a pre-functionalized precursor, such as a hydroxy-1,5-naphthyridine.[1][5] The hydroxyl group can be converted to a halogen using reagents like phosphorus oxychloride (POCl₃) for chlorination or phosphorus tribromide (PBr₃) for bromination.[1]
2. Enhance the Reactivity of the 1,5-Naphthyridine Ring:
-
N-Oxidation: The formation of a 1,5-naphthyridine N-oxide can activate the ring system towards electrophilic substitution.[1] The N-oxide group is electron-donating and can direct the halogen to specific positions. Subsequent deoxygenation can afford the desired halogenated product.
3. Optimize Reaction Conditions:
-
Choice of Halogenating Agent: For direct halogenation, stronger electrophilic halogenating agents may be required. However, this can also lead to a lack of selectivity. For the conversion of hydroxy-1,5-naphthyridines, ensure the quality and reactivity of your POCl₃, PBr₃, or other similar reagents.
-
Temperature and Reaction Time: These reactions often require elevated temperatures (refluxing conditions) and extended reaction times to proceed to completion.[1] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction. For reactions involving phosphorus halides, neat conditions (using the reagent as the solvent) are sometimes employed.[1] In other cases, high-boiling inert solvents may be necessary.
Decision-Making Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in 1,5-naphthyridine halogenation.
Scenario 2: Poor Regioselectivity and Formation of Multiple Isomers
Question: My halogenation reaction is producing a mixture of isomers, and I am struggling to isolate the desired product. How can I improve the regioselectivity of the reaction?
Answer:
Achieving high regioselectivity is a common challenge in the functionalization of heterocyclic systems. The position of halogenation on the 1,5-naphthyridine ring is influenced by both electronic and steric factors.
1. Leverage Directing Groups:
-
The presence of existing substituents on the 1,5-naphthyridine ring will strongly influence the position of further substitution. Analyze the electronic properties of your substituents (electron-donating vs. electron-withdrawing) to predict the most likely site of halogenation.
-
For instance, in the case of hydroxy-1,5-naphthyridines, the position of the hydroxyl group dictates the position of the resulting halogen.[1]
2. Control Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Catalyst: In electrophilic aromatic substitution, the choice of Lewis acid catalyst can influence regioselectivity.[6][7]
3. Utilize a Stepwise Approach:
-
If direct halogenation proves unselective, consider a multi-step sequence. This might involve introducing a directing group, performing the halogenation, and then removing or modifying the directing group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing a halogen atom onto a 1,5-naphthyridine ring?
The most prevalent methods involve the conversion of a pre-installed functional group, typically a hydroxyl group, into a halogen.[1][5] For example, 4-hydroxy-1,5-naphthyridine can be converted to 4-chloro-1,5-naphthyridine using POCl₃.[1] Direct electrophilic halogenation is less common and often requires activation of the naphthyridine ring, for instance, through N-oxidation.[1]
Q2: Which positions on the 1,5-naphthyridine ring are most susceptible to electrophilic attack?
The 1,5-naphthyridine ring system is generally electron-deficient. In the absence of activating groups, electrophilic substitution is challenging. When the ring is activated, for example by N-oxidation, substitution patterns can be more readily controlled. The precise position of attack will depend on the specific substrate and reaction conditions.
Q3: Are there any safety precautions I should be aware of when working with halogenating agents like POCl₃ and PBr₃?
Yes, these reagents are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Q4: How can I monitor the progress of my halogenation reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. Staining with an appropriate reagent may be necessary for visualization. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are recommended.
Q5: I have successfully synthesized my halogenated 1,5-naphthyridine. What are some common downstream applications?
Halogenated 1,5-naphthyridines are versatile intermediates in organic synthesis. The halogen atom can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups such as amines, alcohols, and thiols.[4] They are also valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.[2]
Experimental Protocols
General Protocol for the Chlorination of a Hydroxy-1,5-Naphthyridine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the hydroxy-1,5-naphthyridine derivative.
-
Under an inert atmosphere, carefully add phosphorus oxychloride (POCl₃) (ensure the flask is cool, as the initial mixing can be exothermic).
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate, ammonium hydroxide) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Summary of Common Halogenation Conditions
| Halogenation Type | Reagent(s) | Typical Substrate | Key Considerations |
| Chlorination | POCl₃ | Hydroxy-1,5-naphthyridine | Often requires reflux; workup must be done carefully due to the reactivity of POCl₃ with water.[1] |
| Bromination | PBr₃ or POBr₃ | Hydroxy-1,5-naphthyridine | Similar to chlorination, requires anhydrous conditions and careful quenching.[1] |
| Iodination | Various (e.g., I₂, NIS) | Activated 1,5-naphthyridine | May require an oxidizing agent or a Lewis acid catalyst.[6][8] |
Mechanistic Overview: Electrophilic Aromatic Substitution
The direct halogenation of an activated 1,5-naphthyridine ring proceeds via an electrophilic aromatic substitution mechanism. This involves the attack of the electron-rich aromatic ring on an electrophilic halogen species, followed by the restoration of aromaticity through the loss of a proton.
Caption: General mechanism for electrophilic aromatic substitution on an activated 1,5-naphthyridine.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Stability of 8-Chloro-3-methoxy-1,5-naphthyridine
Welcome to the technical support center for 8-Chloro-3-methoxy-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in aqueous buffers. We will address common challenges, offer troubleshooting strategies, and provide detailed protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team encounters regarding the handling and stability of this compound.
Q1: My this compound appears to be degrading in my aqueous assay buffer. What are the likely causes?
A1: Degradation in aqueous solutions is a primary concern for many heterocyclic compounds. For this compound, the principal degradation pathways are typically hydrolysis, photodegradation, and oxidation.[1][2]
-
Hydrolysis: The chloro-substituent on the naphthyridine ring can be susceptible to nucleophilic substitution by water, particularly under non-neutral pH conditions. This would result in the formation of the corresponding 8-hydroxy derivative.
-
Oxidation: The nitrogen atoms within the 1,5-naphthyridine core are susceptible to oxidation, which can lead to the formation of N-oxides.[1] This process can be catalyzed by trace metals or exposure to air over extended periods.
-
Photodegradation: Many aromatic heterocyclic systems are light-sensitive. Exposure to ambient or UV light can induce complex degradation pathways, including oxidation and potential ring cleavage.[1] It is crucial to handle the compound and its solutions with light protection, such as by using amber vials.[1]
Q2: I'm observing poor solubility and precipitation when I dilute my DMSO stock of this compound into an aqueous buffer. Is this a stability issue?
A2: This is more likely a solubility issue rather than chemical instability, although the two can be related. Naphthyridine derivatives are often hydrophobic and can have limited aqueous solubility.[1][3] When a concentrated DMSO stock is diluted into a purely aqueous buffer, the compound can crash out of solution.
To address this, consider the following:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration below 1%, and ideally below 0.5%, to minimize its effect on your assay while maintaining solubility.[4]
-
Adjust Buffer pH: The nitrogen atoms in the naphthyridine ring are basic and can be protonated at acidic pH. Determining the compound's pKa and adjusting the buffer pH accordingly can increase solubility by ionizing the molecule.[1]
-
Use a Co-solvent: If solubility remains an issue, a small percentage of a water-miscible organic co-solvent like ethanol can improve solubility.[1] However, you must validate that the co-solvent does not interfere with your experimental system.
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A3: Proper preparation and storage are critical.
-
Solvent Choice: High-purity, anhydrous DMSO is the recommended solvent for initial stock solutions.[1] Ensure the DMSO is dry, as water can promote hydrolysis.
-
Storage Conditions: Stock solutions should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed vials to prevent moisture absorption and degradation.[1][2]
-
Light Protection: Always use amber vials or wrap vials in aluminum foil to protect the compound from light-induced degradation.[1]
-
Fresh Working Solutions: For maximum consistency in sensitive assays, it is best practice to prepare fresh aqueous working solutions from the frozen stock on the day of the experiment.
Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis of an aged sample. What might these be?
A4: The appearance of new peaks is a strong indicator of degradation. Based on the structure of this compound, these new peaks could correspond to:
-
8-Hydroxy-3-methoxy-1,5-naphthyridine: The product of hydrolysis of the chloro group. This would result in a mass shift of -18.97 Da (Cl replaced by OH).
-
N-oxide derivatives: Oxidation of one or both nitrogen atoms would result in a mass increase of +16 Da per oxygen atom.[1]
-
Photodegradation Products: These can be varied and complex, often resulting from radical reactions or ring rearrangements.
To confirm the identity of these peaks, a forced degradation study is highly recommended. This will help you identify the primary degradation products under specific stress conditions.[1]
Troubleshooting Guide: Common Stability-Related Issues
This table provides a quick reference for troubleshooting common experimental problems related to the stability of this compound.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Loss of compound potency over time in an aqueous assay. | Hydrolysis, oxidation, photodegradation, or precipitation. | Evaluate compound stability at the specific assay pH and temperature.[1] Use a stability-indicating HPLC method. Consider adjusting the buffer pH or adding a co-solvent. Ensure experiments are protected from light. |
| Color change (e.g., yellowing) in solid compound or solution upon storage. | Oxidation or photodegradation. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1] Use fresh, high-purity solvents for solutions. |
| Inconsistent results between experimental replicates. | Instability in assay media, precipitation, or non-specific binding to labware. | Prepare fresh working solutions for each experiment. Visually inspect for precipitation. Evaluate the use of low-binding plates or consider using Teflon plates, which have different binding characteristics than polypropylene.[2] |
| Appearance of new peaks in HPLC chromatogram. | Compound degradation. | Perform a forced degradation study to identify potential degradants and establish their retention times.[1] This will help develop a stability-indicating analytical method. |
Experimental Protocols & Workflows
To proactively assess and control for stability, we provide the following validated protocols.
Diagram: General Workflow for Stability Assessment
Caption: Workflow for assessing aqueous buffer stability.
Protocol 1: pH-Dependent Aqueous Buffer Stability Assay
This protocol determines the stability of the compound across a physiologically relevant pH range.
-
Buffer Preparation: Prepare three sterile-filtered buffers:
-
pH 4.0 (e.g., 50 mM Acetate Buffer)
-
pH 7.4 (e.g., 50 mM Phosphate-Buffered Saline, PBS)
-
pH 9.0 (e.g., 50 mM Glycine Buffer)
-
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]
-
Working Solutions: For each pH buffer, dilute the stock solution to a final concentration of 5 µM. Ensure the final DMSO concentration is ≤ 0.5%. Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each working solution. Quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. Store at -20°C until analysis.
-
Incubation: Incubate the remaining working solutions in a light-protected container at a controlled temperature (e.g., 37°C).[2]
-
Time-Point Sampling: At specified intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and quench them as described in step 4.
-
LC-MS Analysis: Analyze all samples (including T=0) in a single batch by LC-MS.[2] Monitor the disappearance of the parent compound's mass peak.
-
Data Analysis: Calculate the peak area ratio of the parent compound to the internal standard for each time point. Normalize the results to the T=0 sample to determine the percentage of compound remaining.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
Identifying and minimizing off-target effects of 1,5-naphthyridine inhibitors
Technical Support Center: 1,5-Naphthyridine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-naphthyridine inhibitors. The 1,5-naphthyridine scaffold is a "privileged scaffold" in medicinal chemistry, recognized for its rigid, planar structure and versatile substitution points that have led to the development of potent compounds across various therapeutic areas, including oncology and infectious diseases.[1][2] However, like many small molecule inhibitors, particularly those targeting ATP-binding sites of kinases, achieving high selectivity can be a significant challenge.[3][4]
This guide is designed to provide you with practical, in-depth solutions for identifying, understanding, and minimizing the off-target effects of your 1,5-naphthyridine compounds. We will move beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are 1,5-naphthyridine inhibitors and what are their common biological targets?
A1: The 1,5-naphthyridine core is a heterocyclic aromatic compound composed of two fused pyridine rings.[1] Its structure is a key pharmacophore that has been successfully adapted to create inhibitors for a diverse range of biological targets. Many 1,5-naphthyridine derivatives have been developed as potent kinase inhibitors, targeting enzymes such as TGF-β type I receptor (ALK5), PI3K/mTOR, and cyclin-dependent kinases (CDKs).[5][6][7] Beyond kinases, they have also shown activity as topoisomerase inhibitors and have demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][2][8]
Q2: Why are off-target effects a critical concern for this class of inhibitors?
Q3: What are the primary experimental strategies to assess the selectivity of my 1,5-naphthyridine inhibitor?
A3: A multi-pronged approach is essential for robustly characterizing inhibitor selectivity. The three primary strategies are:
-
Biochemical Profiling (e.g., Kinome Scanning): This involves screening your inhibitor against a large panel of purified kinases (often hundreds) to determine its activity (e.g., IC50) against each.[13][14] This provides a broad, quantitative map of potential off-targets.
-
Target Engagement Assays (e.g., CETSA): These assays confirm that your inhibitor is binding to its intended target within the complex environment of a live cell or tissue.[15][16][17] The Cellular Thermal Shift Assay (CETSA) is a powerful method that measures the thermal stabilization of a protein upon ligand binding.[18][19]
-
Phenotypic Screening: This approach evaluates the inhibitor's effect on the observable characteristics (phenotype) of a cell or organism without pre-supposing the target.[20][21] Comparing the inhibitor-induced phenotype to that from genetic knockdown of the target can reveal discrepancies that point to off-target activity.[22][23]
Q4: How can I definitively differentiate between an on-target and an off-target driven phenotype?
A4: Differentiating between on- and off-target effects is a cornerstone of rigorous drug discovery. The following validation experiments are critical:
-
Genetic Validation: Use genetic tools like CRISPR-Cas9 or RNA interference (siRNA) to knock down or knock out the intended target.[9][24] The resulting phenotype should closely mimic the effect observed with your inhibitor. A mismatch suggests off-target involvement.
-
Use of Structurally Unrelated Inhibitors: Corroborate your findings with a second, chemically distinct inhibitor that targets the same protein.[9] If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If possible, "rescue" the inhibitor's effect by overexpressing a version of the target protein that is mutated to be resistant to the inhibitor. If the inhibitor's effect is diminished, it confirms on-target action.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: The observed cellular phenotype does not match the expected phenotype based on the target's known function.
-
Potential Cause(s):
-
The inhibitor is not engaging the intended target in the cellular context.
-
The observed phenotype is dominated by one or more potent off-target interactions.[25]
-
The initial hypothesis about the target's function in your specific cell model is incorrect.
-
-
Recommended Solutions:
-
Confirm Target Engagement: Before pursuing other explanations, you must verify that your inhibitor binds its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.[17] It provides direct evidence of target binding in intact cells. See Protocol 1 for a detailed methodology.
-
Perform Broad-Spectrum Selectivity Profiling: Use a commercial kinome profiling service to screen your inhibitor against a large panel of kinases (e.g., >300 kinases).[26] This will generate a selectivity profile and identify the most likely off-target candidates that could be responsible for the unexpected phenotype.
-
Validate with Genetic Controls: As mentioned in the FAQs, use CRISPR or siRNA to knock down your target.[9] This provides the cleanest comparison for the expected on-target phenotype.
-
Problem 2: Significant cellular toxicity is observed at concentrations required for the desired biological effect.
-
Potential Cause(s):
-
The toxicity is an on-target effect, meaning the target itself is critical for cell viability.
-
The toxicity is caused by potent inhibition of one or more off-targets essential for cell survival.[9]
-
The compound is chemically unstable in cell culture medium, leading to toxic degradation products.[25]
-
-
Recommended Solutions:
-
Determine the Therapeutic Window: Perform a detailed dose-response curve for both your desired biological effect and for cytotoxicity. This will establish if a non-toxic concentration range exists for your inhibitor. See Protocol 2 for a standard LDH cytotoxicity assay.
-
Compare with Genetic Knockdown: Assess the viability of cells after knocking down the target gene. If genetic knockdown is less toxic than your inhibitor at equipotent concentrations, it strongly suggests off-target toxicity.
-
Analyze Off-Target Profile: Cross-reference the off-targets identified in your kinome scan with known essential genes or toxicity pathways. This can help pinpoint the cause of the toxicity.
-
Synthesize a More Selective Inhibitor: If off-target toxicity is confirmed, medicinal chemistry efforts may be required to design a more selective analog of your 1,5-naphthyridine inhibitor.
-
Problem 3: There is a significant discrepancy between the inhibitor's biochemical potency (IC50) and its cellular activity (EC50).
-
Potential Cause(s):
-
Poor Cell Permeability: The inhibitor cannot efficiently cross the cell membrane to reach its intracellular target.[9]
-
Active Efflux: The compound is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Rapid Metabolism: The inhibitor is quickly metabolized into an inactive form by the cells.
-
High Protein Binding: The inhibitor binds strongly to proteins in the cell culture serum, reducing the free concentration available to act on the target.
-
-
Recommended Solutions:
-
Assess Cell Permeability: Use an in vitro assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.
-
Evaluate Compound Stability: Incubate the inhibitor in cell culture medium (with and without cells/lysate) over the time course of your experiment and use LC-MS to measure its concentration and detect metabolites.
-
Adjust Assay Conditions: If high serum protein binding is suspected, consider reducing the serum percentage in your culture medium during the inhibitor treatment period, if tolerated by the cells.
-
Test at Physiological ATP Concentrations: Biochemical kinase assays are often run at low ATP concentrations. Re-running the assay at physiological ATP levels (~1 mM) can provide a more accurate IC50 that better correlates with cellular potency, as the inhibitor must compete with more ATP.[26]
-
Visualized Workflows and Methodologies
Workflow for Off-Target Effect Investigation
Caption: A logical workflow for identifying and minimizing off-target effects.
Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: CETSA principle: Inhibitor binding stabilizes the target protein against heat-induced denaturation.
Data & Methodologies
Table 1: Comparison of Key Off-Target Identification Methods
| Method | Principle | Key Advantages | Key Limitations |
| Kinome Profiling | Measures inhibitor activity against a large panel of purified kinases in a biochemical assay.[13][27] | - Broad coverage of the kinome- Highly quantitative (IC50/Kd values)- Identifies specific off-targets | - Lacks cellular context (permeability, metabolism)- May miss non-kinase off-targets |
| Cellular Thermal Shift Assay (CETSA) | Measures thermal stabilization of proteins upon ligand binding in intact cells or lysates.[15][19] | - Confirms direct target engagement in a physiological context- Can be adapted for proteome-wide screening (MS-CETSA) | - Lower throughput for single targets- Does not directly quantify inhibitory activity |
| Phenotypic Screening | Identifies compounds that alter a cell's phenotype without prior knowledge of the target.[20][28][29] | - Unbiased approach; can discover novel mechanisms- Inherently physiologically relevant | - Target deconvolution can be challenging and resource-intensive- Does not separate on- from off-target effects initially |
Table 2: Example Inhibitory Activities of 1,5-Naphthyridine Derivatives
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cellular Activity | Reference |
| Repsox (Compound 29) | ALK5 (TGF-βRI) | 4 | Potent inhibition of TGF-β signaling | [6] |
| Compound 15 | ALK5 (TGF-βRI) | 6 | Potent in binding and cellular assays | [6] |
| PF-04979064 | PI3K/mTOR | Potent dual inhibitor | Addresses ADMET properties | [5] |
| Various Derivatives | PfPI4K | Varies (nM range) | Anti-malarial activity | [30] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if the 1,5-naphthyridine inhibitor binds to its intended target protein in intact cells by measuring changes in the protein's thermal stability.[18]
Materials:
-
Cells expressing the target protein
-
1,5-Naphthyridine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for protein detection (e.g., Western blot apparatus, antibodies for target and loading control)
Methodology:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the inhibitor at the desired concentration (e.g., 1 µM, 10 µM) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting:
-
Harvest cells by trypsinization or scraping.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors to a known concentration.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes (one tube per temperature point per condition).
-
Create a temperature gradient using a thermal cycler. A typical range is 40°C to 70°C, with 8-12 points, including an unheated control (room temperature).
-
Heat the samples for 3 minutes at their respective temperatures, followed by cooling at room temperature for 3 minutes.[15]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, insoluble fraction (pellet).
-
-
Analysis:
-
Collect the supernatant, which contains the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Analyze the amount of soluble target protein remaining at each temperature point using Western blotting.
-
Use a loading control (e.g., GAPDH, Actin) that does not shift in the presence of the inhibitor to ensure equal loading.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against temperature for both the vehicle-treated and inhibitor-treated samples.
-
A shift of the melting curve to the right (higher temperature) for the inhibitor-treated sample indicates protein stabilization and confirms target engagement.[17]
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify the cytotoxicity of a 1,5-naphthyridine inhibitor by measuring the release of LDH from damaged cells into the culture medium.[25]
Materials:
-
Cells of interest
-
1,5-Naphthyridine inhibitor
-
Commercially available LDH Cytotoxicity Assay Kit
-
96-well clear-bottom cell culture plates
-
Positive control for maximum LDH release (e.g., lysis buffer from the kit)
-
Negative control (vehicle-treated cells)
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of your inhibitor in cell culture medium. A typical concentration range might be 0.01 µM to 100 µM.
-
Remove the old medium and add the medium containing the different inhibitor concentrations or controls to the wells. Include wells for:
-
Vehicle control (untreated cells, spontaneous LDH release)
-
Positive control (cells treated with lysis buffer 15 min before the end of incubation, maximum LDH release)
-
Medium background control (medium without cells)
-
-
-
Incubation:
-
Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Following the manufacturer's instructions for the LDH kit, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
-
Plot the % Cytotoxicity against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 17. tandfonline.com [tandfonline.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. grokipedia.com [grokipedia.com]
- 21. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 22. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 23. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 29. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 30. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Substituted N-Naphthyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with substituted naphthyridines. This resource is designed to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you navigate the common yet significant challenge of poor aqueous solubility often encountered with this important class of compounds. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more soluble and effective molecules.
Understanding the Challenge: Why Do Substituted Naphthyridines Often Exhibit Poor Solubility?
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry. However, its planar and rigid nature can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy.[1][2][3] This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the individual molecules to be solvated by a solvent.[2][4][5]
Furthermore, the introduction of substituents to modulate the pharmacological activity can inadvertently increase the lipophilicity of the molecule, further reducing its affinity for aqueous environments. The interplay between high lattice energy and low solvation energy is a primary driver of the poor aqueous solubility often observed with this class of compounds.[4]
Troubleshooting Guides: Practical Solutions for Common Solubility Issues
This section provides step-by-step guidance for addressing specific solubility-related problems you may encounter during your research.
Issue 1: My Naphthyridine Intermediate Shows Poor Solubility in Common Organic Solvents During Synthesis.
Scenario: You are performing a synthesis and your 1,5-naphthyridine intermediate is not dissolving in standard organic solvents like dichloromethane or ethyl acetate, making reactions and purifications difficult.
Causality: The planar and rigid structure of the naphthyridine core can lead to poor solubility even in organic solvents.
Troubleshooting Protocol:
-
Expand Your Solvent Screen:
-
Explore a broader range of solvents with different polarities and hydrogen bonding capabilities.
-
Amide-based solvents: N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are often effective for dissolving polar, rigid heterocycles.[1]
-
Sulfoxides: Dimethyl sulfoxide (DMSO) is another excellent choice for this class of compounds.[1]
-
-
Apply Gentle Heating:
-
Carefully warming the solvent can significantly increase the solubility of your intermediate.[1] Always ensure that your compound is thermally stable to avoid degradation.
-
Issue 2: The Compound Precipitates When Diluting a DMSO Stock into an Aqueous Buffer for an Assay.
Scenario: You have a DMSO stock of your final naphthyridine compound, but when you dilute it into an aqueous buffer for a biological assay, it immediately crashes out of solution.
Causality: This is a classic example of a compound exceeding its kinetic solubility limit. The abrupt change from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes rapid precipitation.
Troubleshooting Protocol:
-
Optimize the Dilution Process:
-
Lower the Final Concentration: Your target concentration may be too high. Try a serial dilution to find the highest concentration that remains in solution.
-
Use a Co-solvent: Instead of diluting directly into a purely aqueous buffer, try a buffer containing a small percentage of a water-miscible organic solvent (co-solvent). Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[6][7][8] This can help to lessen the shock of the solvent change.[6]
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer can help to form micelles that encapsulate the drug molecule and keep it in solution.[9][10]
-
-
Adjust the pH:
Decision Workflow for Enhancing Aqueous Solubility
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?
A1:
-
Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when a stock solution (typically in DMSO) is added to an aqueous buffer. It's a high-throughput measurement often used in early drug discovery to flag potential solubility issues.[15][16][17][18][19]
-
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It's a more time-consuming measurement but provides a more accurate representation of the compound's intrinsic solubility.[15][16][17][19]
For high-throughput screening, kinetic solubility is often sufficient. However, as a compound progresses through lead optimization, determining its thermodynamic solubility becomes more critical for understanding its potential for in vivo absorption.[19]
Q2: Can I improve the solubility of my naphthyridine compounds through chemical modification?
A2: Yes, this is a common strategy in medicinal chemistry. Some approaches include:
-
Introducing Polar Functional Groups: Adding polar groups like hydroxyls, amines, or small heterocycles can increase the polarity of the molecule and its ability to interact with water.[20]
-
Disrupting Crystal Packing: By adding non-planar substituents, you can disrupt the flat stacking of the molecules in the crystal lattice, which can lower the lattice energy and improve solubility.[20]
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body.[21][22][23][24][25] By attaching a highly soluble promoiety (like a phosphate group) to your naphthyridine, you can significantly increase its aqueous solubility.[21][22][23][24][25]
Q3: My compound is a "brick dust" - highly crystalline and insoluble. What are my options?
A3: For highly crystalline compounds with poor solubility, more advanced formulation strategies are often necessary. One of the most effective is creating an amorphous solid dispersion (ASD) .[26][27][28][29][30] In an ASD, the drug is dispersed in a polymer matrix in a non-crystalline, or amorphous, state.[26][27][28][29][30] The amorphous form does not have a crystal lattice to overcome, so it has a higher apparent solubility and dissolves more quickly than the crystalline form.[26][27][28][29][30]
Q4: How does salt formation improve solubility?
A4: For naphthyridines with basic nitrogen atoms, salt formation is a very effective way to improve aqueous solubility.[31][32][33][34][35] By reacting the basic drug with an acid, you form an ionic salt.[31][32][33][34][35] These salts are generally more soluble in water than the neutral free base because the ionic nature of the salt allows for more favorable interactions with the polar water molecules.[31][32][33][34][35] Approximately 50% of marketed small molecule drugs are administered in their salt form.[31][32]
Summary of Solubility Enhancement Techniques
| Technique | Principle | Best Suited For | Key Considerations |
| pH Adjustment | Ionizing the molecule to increase its polarity. | Compounds with acidic or basic functional groups. | The pH of the target biological environment. |
| Co-solvents | Reducing the polarity of the aqueous medium.[6][36] | In vitro assays and early-stage formulations. | Potential for solvent toxicity or interference with the assay.[6] |
| Salt Formation | Creating a more soluble ionic form of the drug.[31][32][33][34][35] | Ionizable compounds. | Can sometimes lead to issues with hygroscopicity or stability.[32] |
| Prodrugs | Attaching a soluble promoiety that is cleaved in vivo.[21][22][23][24][25] | Improving both solubility and permeability. | The rate of conversion to the active drug must be optimal. |
| Amorphous Solid Dispersions (ASDs) | Preventing the formation of a crystal lattice.[26][27][28][29][30] | Highly crystalline, "brick dust" compounds. | The physical stability of the amorphous form over time.[28] |
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Lattice energy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What is pKa and how is it used in drug development? [pion-inc.com]
- 12. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirss.com [ijirss.com]
- 14. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]
- 15. ovid.com [ovid.com]
- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. books.rsc.org [books.rsc.org]
- 21. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. johronline.com [johronline.com]
- 23. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmatutor.org [pharmatutor.org]
- 25. mdpi.com [mdpi.com]
- 26. ijrpr.com [ijrpr.com]
- 27. pharmtech.com [pharmtech.com]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. pharmasalmanac.com [pharmasalmanac.com]
- 33. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 34. bjcardio.co.uk [bjcardio.co.uk]
- 35. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 36. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of 1,5-Naphthyridine
Welcome to the technical support center for advanced synthetic methodologies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic and mechanistic insights required to overcome challenges in your research. This guide is dedicated to a particularly compelling challenge: achieving high regioselectivity in the functionalization of the 1,5-naphthyridine scaffold, a core motif in medicinal chemistry and materials science.[1][2]
The inherent electronic properties of the 1,5-naphthyridine ring system, with its two electron-deficient pyridine rings, present a unique and often frustrating landscape for selective chemical modification. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered in the lab.
Understanding the 1,5-Naphthyridine Core: A Reactivity Map
Before troubleshooting, it's crucial to understand the intrinsic reactivity of the parent ring. The two nitrogen atoms exert a strong electron-withdrawing effect, making the ring system generally electron-deficient and susceptible to nucleophilic attack, while rendering electrophilic aromatic substitution difficult. The positions on the ring have distinct electronic characteristics.
-
C4 and C8 (α-positions): These positions are the most electron-deficient due to their proximity to the nitrogen atoms. They are the most acidic protons and thus the primary sites for deprotonation (metalation).[1]
-
C2 and C6 (α-positions): Also electron-deficient, these positions are highly susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.
-
C3 and C7 (β-positions): These are the most "electron-rich" positions on the ring, although still deficient compared to benzene. They are the preferred sites for radical substitutions, such as the Minisci reaction.[1]
Caption: Relative reactivity of positions on the 1,5-naphthyridine ring.
Troubleshooting Guide
Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A1: This is the most common issue. Poor selectivity arises when multiple positions on the ring have similar reactivity under a given set of conditions. The solution is to employ a strategy that dramatically enhances the reactivity of one position over all others.
-
Cause 1: Competing Deprotonation Sites. If you are using a strong base (e.g., LDA, n-BuLi) to deprotonate the ring for subsequent reaction with an electrophile, you might be getting partial deprotonation at multiple sites. While C4/C8 are the most acidic, other positions can compete, especially if there are existing substituents.
-
Solution: Directed Deprotonation. Use a pre-complexation strategy. Knochel and colleagues demonstrated that using TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can induce highly regioselective magnesiation at the C4-position.[1] This is a much more selective metalating agent than simple lithium amides.
-
-
Cause 2: Undirected C-H Activation. Transition-metal-catalyzed C-H activation is a powerful tool, but without a directing group, selectivity can be poor and governed by subtle intrinsic electronic and steric factors.
-
Solution: Install a Directing Group (DG). A directing group coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in the ortho position. For N-heterocycles, groups like amides, N-oxides, or other chelating functionalities are effective. For example, a Rh(III)-catalyzed synthesis of naphthyridinones uses a nicotinamide N-oxide substrate, where the N-oxide acts as a directing group to achieve high selectivity.[3]
-
-
Cause 3: Radical Reaction Control. Minisci-type reactions, which functionalize via radicals, preferentially target the most electron-rich C3/C7 positions. However, selectivity between these two can be an issue.
-
Solution: Photoredox Catalysis. Modern Minisci protocols using photoredox catalysis can offer higher selectivity under milder conditions compared to traditional methods.[1]
-
Q2: I need to functionalize the C4/C8 position, but my reaction is failing or giving the wrong isomer. What should I do?
A2: The C4/C8 positions are the most acidic, making them prime targets for deprotonation-functionalization. If this isn't working, it's likely due to an inappropriate choice of base or reaction conditions.
-
Strategy 1: Selective Deprotometalation. This is the most direct route.
-
Strategy 2: Halogenation Followed by Cross-Coupling. If direct deprotonation is problematic, a two-step sequence is highly reliable.
-
Step A: Iodination. First, perform a deprotometalation-iodolysis reaction to install an iodine atom selectively at the C4 position.[1]
-
Step B: Cross-Coupling. The C4-iodo-1,5-naphthyridine is now an excellent substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Heck) to install aryl, alkyl, or other groups.[5][6] This approach decouples the challenge of selectivity from the bond-forming step.
-
Q3: How can I achieve selective functionalization at the C2/C6 positions?
A3: The C2/C6 positions are less acidic than C4/C8, so direct deprotonation is difficult. The most effective strategies involve creating a reactive handle at this position first.
-
Strategy 1: SNAr on a Halogenated Substrate.
-
Rationale: The most reliable method is to start with a 2-chloro- or 2-bromo-1,5-naphthyridine. These positions are activated towards nucleophilic aromatic substitution (SNAr).
-
Application: You can introduce a wide variety of nucleophiles, such as amines (Buchwald-Hartwig amination)[1], alcohols, or thiols. A regioselective Suzuki coupling protocol has also been developed to functionalize the 2-position of a 2-tosyl-1,5-naphthyridine.[7]
-
-
Strategy 2: Synthesis from a Pre-functionalized Precursor. Often, the most efficient route is to build the 1,5-naphthyridine ring from a pyridine precursor that already has the desired substituent in the correct position. Classic methods like the Friedländer or Skraup synthesis can be adapted for this purpose.[8][9]
Q4: My attempts at C3/C7 functionalization are yielding complex mixtures or no product. What are the best methods for these positions?
A4: The C3/C7 positions are the least reactive towards both nucleophiles and electrophiles, making them the most challenging to functionalize directly.
-
Strategy 1: Minisci Photoredox Reaction.
-
Rationale: As the most electron-rich sites, C3/C7 are the natural targets for radical reactions. The Minisci reaction introduces alkyl or acyl radicals onto the heteroaromatic core.
-
Method: Modern photoredox-catalyzed Minisci reactions provide a powerful and versatile way to achieve C-H functionalization at these positions with high functional group tolerance and under mild conditions.[1]
-
-
Strategy 2: The Halogen Dance Reaction.
-
Rationale: The "halogen dance" is a base-catalyzed rearrangement where a halogen atom "dances" around the ring to a more thermodynamically stable position.[10][11] This can be exploited to move a halogen from an easily accessible position (like C4) to a difficult one (like C3).
-
Application: Start with a 4-bromo-1,5-naphthyridine. Treatment with a strong base like lithium diisopropylamide (LDA) at low temperature can induce migration of the bromine to the C3 position. The resulting 3-bromo-4-lithio intermediate can then be quenched with an electrophile at C4, leaving the bromine at C3 for subsequent cross-coupling. This is an advanced technique that requires careful optimization of base, solvent, and temperature.[12][13][14]
-
Frequently Asked Questions (FAQs)
Q: What are the most effective directing groups for C-H functionalization of 1,5-naphthyridine? A: The choice of directing group (DG) is critical for controlling regioselectivity in transition-metal-catalyzed C-H activation. The DG must be able to form a stable chelate with the metal center, creating a metallacycle that positions the catalyst near the target C-H bond. For N-heterocycles like 1,5-naphthyridine, effective DGs include:
-
N-oxides: The oxygen atom of an N-oxide can act as an excellent directing group, as demonstrated in Rh(III)-catalyzed couplings.[3]
-
Amides (e.g., picolinamide): The carbonyl oxygen and the pyridine nitrogen can form a strong bidentate chelate.
-
Carboxylic Acids/Esters: The carbonyl oxygen can direct functionalization.
-
Silyl Ethers: The oxygen of a silyl ether placed at a nearby position can direct C-H activation, with the advantage of being easily removable.
Caption: Decision workflow for selecting a functionalization strategy.
Q: How do reaction conditions (catalyst, solvent, temperature) influence regioselectivity? A: These parameters are critical and can completely change the outcome of a reaction.
-
Catalyst/Ligand: In transition-metal catalysis, the choice of metal (e.g., Pd, Rh, Co, Cu) and its ligand sphere is paramount.[5] Bulky ligands can sterically block certain positions, forcing functionalization elsewhere. Electron-rich or -poor ligands can alter the reactivity of the metal center, affecting which C-H bond is most easily activated.
-
Solvent: Solvents can dramatically affect the reactivity of organometallic reagents.[10] For instance, the aggregation state of organolithium bases changes with the solvent (e.g., THF vs. ether), which can alter selectivity. In halogen dance reactions, the choice of solvent can even determine whether the reaction proceeds at all.[10]
-
Temperature: Many regioselective processes rely on a kinetic vs. thermodynamic balance. Low temperatures (-78 °C) often favor the kinetically formed product (e.g., deprotonation at the most acidic site). Higher temperatures can allow for equilibration to the more thermodynamically stable isomer, which can be useful or detrimental depending on your goal.
Q: Can I use halogenation followed by cross-coupling to control regioselectivity? What about the "halogen dance" reaction? A: Yes, this is one of the most powerful and reliable strategies. By first installing a halogen (usually I or Br) at a specific position, you create a robust handle for a subsequent, highly reliable cross-coupling reaction. This two-step approach separates the challenge of regiocontrol from the C-C or C-heteroatom bond formation. However, you must be aware of the halogen dance.[11] If you treat a halogenated naphthyridine with a strong base (e.g., to perform a metal-halogen exchange), the halogen might migrate to an adjacent position before you can trap the intermediate. To avoid an unwanted halogen dance, use very low temperatures and "fast" electrophiles to trap the organometallic species immediately after it forms.[10]
Summary of Regioselective Methods
| Target Position | Primary Method | Reagents/Catalyst | Key Considerations |
| C4 / C8 | Deprotometalation | TMP₂Mg·2LiCl, LDA, n-BuLi | C4/C8 are the most acidic protons. TMP bases offer high selectivity.[1] |
| C4 / C8 | Halogenation -> Cross-Coupling | 1. Base + I₂; 2. Pd/Co catalyst | Highly versatile and reliable two-step method.[5] |
| C2 / C6 | SNAr | Nucleophile (amine, alcohol) | Requires a 2-halo or 2-tosyl-1,5-naphthyridine starting material.[1][7] |
| C3 / C7 | Minisci Reaction | Radical precursor, photoredox catalyst | Targets the most "electron-rich" positions on the ring.[1] |
| Any | Directed C-H Activation | Rh, Pd, Ru catalyst + Directing Group | Selectivity is controlled by the position of the directing group.[3][15] |
Key Experimental Protocols
Protocol 1: Regioselective Magnesiation and Iodination at C4
(Based on the work of Knochel et al.[1])
-
Preparation of TMP₂Mg·2LiCl: In a flame-dried, argon-purged flask, add a solution of TMP-H (2.2 mmol) in dry THF (2.0 mL). Cool to -10 °C. Add n-BuLi (2.2 mmol, 1.6 M in hexanes) dropwise and stir for 15 min. In a separate flask, add MgCl₂ (1.1 mmol) and LiCl (2.2 mmol) and dry under high vacuum with a heat gun. Allow to cool, then add dry THF (2.0 mL) and the prepared TMPLi solution via cannula at -10 °C. Stir for 1.5 h to form the TMP₂Mg·2LiCl reagent.
-
Magnesiation: Cool the reagent solution to -10 °C. Add a solution of 1,5-naphthyridine (1.0 mmol) in dry THF (1.0 mL) dropwise. Stir the reaction mixture at -10 °C for 2 h.
-
Iodination: Cool the reaction to -78 °C. Add a solution of iodine (I₂) (1.2 mmol) in dry THF (2.0 mL) dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir for 1 h. Quench with a saturated aqueous solution of Na₂S₂O₃ (5 mL) and saturated aqueous NH₄Cl (5 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-iodo-1,5-naphthyridine.
Protocol 2: Rh(III)-Catalyzed C-H Activation/Annulation
(Based on the work of Huckins et al.[3])
-
Reaction Setup: To an oven-dried vial, add nicotinamide N-oxide substrate (0.2 mmol, 1.0 equiv), alkyne coupling partner (0.3 mmol, 1.5 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Solvent Addition: Evacuate and backfill the vial with argon. Add 1,2-dichloroethane (DCE) (1.0 mL) via syringe.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired naphthyridinone product.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 11. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Forced Degradation Studies of 1,5-Naphthyridine Derivatives
As a Senior Application Scientist, I've designed this technical support center to guide you through the nuances of performing forced degradation studies on 1,5-naphthyridine derivatives. This class of compounds, characterized by its fused pyridine rings, presents unique stability challenges. This guide moves beyond simple protocols to explain the underlying chemistry and rationale, empowering you to design robust experiments, troubleshoot effectively, and develop truly stability-indicating analytical methods.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions researchers encounter when initiating stress testing for 1,5-naphthyridine compounds.
Q1: Why are forced degradation studies especially critical for 1,5-naphthyridine derivatives?
Forced degradation, or stress testing, is a regulatory requirement under ICH guidelines (ICH Q1A) to understand the intrinsic stability of a drug substance.[1][2] For 1,5-naphthyridine derivatives, these studies are particularly crucial due to the chemical nature of the heterocyclic core.
Senior Application Scientist's Insight: The two nitrogen atoms in the 1,5-naphthyridine ring are electron-withdrawing, which influences the electron density of the entire aromatic system. They are also potential sites for specific degradation reactions. Key vulnerabilities include:
-
Oxidation: The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation, potentially forming N-oxides.[3]
-
Hydrolysis: While the core ring is generally stable, substituents attached to it (e.g., amides, esters) can be highly susceptible to pH-dependent hydrolysis. The electronic properties of the naphthyridine ring can influence the rate of these reactions.
-
Photolysis: Aromatic systems can absorb UV light, leading to photolytic degradation.
These studies are not just about fulfilling regulatory checklists; they provide essential information for developing stable formulations, selecting appropriate packaging, and defining storage conditions.[4]
Q2: What are the primary objectives and target outcomes of a forced degradation study?
The main goal is to generate a representative sample of degradation products to develop and validate a stability-indicating analytical method—typically a High-Performance Liquid Chromatography (HPLC) method.[5][6]
The key objectives are:
-
Identify Degradation Pathways: To understand how the molecule breaks down under various stress conditions (hydrolysis, oxidation, photolysis, thermal).[1][3]
-
Elucidate Degradant Structures: To identify the chemical structures of the major degradation products.[1]
-
Develop and Validate a Stability-Indicating Method: The primary outcome is an analytical method that can separate the parent drug from all potential degradation products and impurities, ensuring accurate quantification of the active pharmaceutical ingredient (API).[6][7]
-
Establish Intrinsic Stability: To understand the molecule's inherent vulnerabilities.[8]
A successful study should induce a target degradation of approximately 5-20% of the parent drug.[9][10] Less than 5% may not generate sufficient degradants to challenge the analytical method, while over 20% can lead to secondary degradation, complicating pathway analysis.[10]
Q3: Which ICH guidelines are most relevant for designing these studies?
You must be familiar with the following International Council for Harmonisation (ICH) guidelines:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This is the foundational guideline that mandates stress testing to elucidate the intrinsic stability of the drug substance.[8][9]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline provides specific details on how to conduct photostability studies, including light source specifications and exposure levels.[1][8]
-
ICH Q2(R1): Validation of Analytical Procedures: While not about conducting the degradation itself, this guideline is critical for validating the stability-indicating method you develop using the stressed samples.[8]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols in a question-and-answer format to address specific experimental challenges.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for a forced degradation study, from sample preparation to analysis and data interpretation.
Caption: A generalized workflow for conducting forced degradation studies.
Q4: How should I perform an acid hydrolysis study on my 1,5-naphthyridine derivative?
A4: Protocol for Acid Hydrolysis
-
Preparation: Prepare a solution of your 1,5-naphthyridine derivative at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent/water mixture.
-
Stress Application: To an aliquot of your drug solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).
-
Incubation: Heat the solution at a controlled temperature, typically starting at 60°C, for a defined period (e.g., 2, 4, 8, 24 hours).[4] It is advisable to run a parallel control sample stored at room temperature or refrigerated.
-
Sampling & Quenching: At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH). This step is critical to stop the degradation reaction before analysis.
-
Analysis: Dilute the neutralized sample to a suitable concentration for your analytical method (e.g., HPLC) and analyze immediately.
Senior Application Scientist's Insight: The purpose of acid hydrolysis is to challenge bonds that are labile in an acidic, aqueous environment, such as esters, amides, or glycosidic linkages that may be part of your molecule's substituents. The 1,5-naphthyridine ring itself is generally stable to acid hydrolysis, but protonation of the ring nitrogens can alter the reactivity of attached functional groups. If you observe no degradation, consider increasing the acid concentration (e.g., to 1 N HCl) or refluxing the sample.[4] Conversely, if degradation is too rapid, reduce the temperature or acid concentration.
Q5: My compound seems to be degrading too quickly under alkaline conditions. What should I do?
A5: Protocol and Troubleshooting for Alkaline Hydrolysis
The standard protocol is similar to acid hydrolysis, but using a base like 0.1 N NaOH.[2]
Senior Application Scientist's Insight: 1,5-Naphthyridine derivatives with ester or amide side chains are often highly susceptible to base-catalyzed hydrolysis. If you observe >20% degradation in your first time point, your conditions are too harsh.
Troubleshooting Steps:
-
Reduce Temperature: The rate of hydrolysis is significantly affected by temperature.[11] Try running the experiment at room temperature or even in a 4°C cold room.
-
Reduce Base Concentration: Switch from 0.1 N NaOH to 0.01 N NaOH.
-
Reduce Time: Sample at much earlier time points (e.g., 5, 15, 30, 60 minutes).
The goal is to control the degradation to that sweet spot of 5-20% to properly evaluate the primary degradation products.
Q6: I am not seeing any degradation under oxidative stress with hydrogen peroxide. What are my next steps?
A6: Protocol and Troubleshooting for Oxidative Degradation
-
Preparation: Prepare your drug solution (e.g., 1 mg/mL).
-
Stress Application: Add a volume of hydrogen peroxide (H₂O₂) solution. A common starting point is 3% H₂O₂.[6]
-
Incubation: Keep the solution at room temperature and protected from light for a set period (e.g., 24 hours).
-
Analysis: Analyze the sample directly. No quenching is typically needed for HPLC analysis.
Senior Application Scientist's Insight: The primary targets for oxidation on a 1,5-naphthyridine derivative are the ring nitrogens (to form N-oxides) and any electron-rich substituents.[3] If 3% H₂O₂ at room temperature yields no degradation, you can intensify the stress conditions:
-
Increase H₂O₂ Concentration: Try 10% or even 30% H₂O₂. Be aware that higher concentrations can be hazardous and may lead to overly aggressive, non-relevant degradation pathways.
-
Increase Temperature: Gently heat the solution (e.g., to 40-60°C). Heat will accelerate the oxidation rate.
-
Use a Different Oxidant: While H₂O₂ is most common, other agents like AIBN (azobisisobutyronitrile), a radical initiator, can be used to explore different oxidative mechanisms.[4]
Q7: What are the key considerations for photostability and thermal degradation studies?
A7: Protocols for Photolytic and Thermal Stress
-
Photostability: This study must be conducted according to ICH Q1B guidelines.[1][8]
-
Expose both solid drug substance and a solution of the drug to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.[1][8]
-
A control sample must be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
Analyze the light-exposed and dark-control samples.
-
-
Thermal Degradation (Solid State):
Senior Application Scientist's Insight: For thermal studies, it's important to evaluate the impact of both dry heat and humidity. The presence of moisture can facilitate different degradation pathways (e.g., solid-state hydrolysis). For 1,5-naphthyridine derivatives, high temperatures could potentially lead to complex reactions like ring cleavage or polymerization, though this is less common under typical stress conditions.[13]
Summary of Recommended Stress Conditions
The following table provides a starting point for your experiments. The conditions should always be adapted based on the specific stability of your molecule.
| Stress Condition | Reagent/Method | Typical Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 N - 1 N | 60°C - Reflux | 2 - 24 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 N - 0.1 N | RT - 60°C | 30 mins - 24 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | RT - 60°C | 24 - 48 hours |
| Thermal (Solid) | Heat Chamber | N/A | 60°C - 80°C (± 75% RH) | 1 - 7 days |
| Photolytic | ICH Light Cabinet | N/A | Controlled RT | ≥ 1.2 million lux-hr & ≥ 200 W-hr/m² |
Part 3: Analytical Strategy and Data Interpretation
Q8: What is the best analytical approach for separating and identifying degradants of 1,5-naphthyridine derivatives?
A8: HPLC with UV and Mass Spectrometry Detection
The cornerstone of analysis is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[14]
-
Detection: A photodiode array (PDA) or UV detector is essential for quantitation and peak purity analysis.[14] Coupling the HPLC to a Mass Spectrometer (MS) is highly recommended for identifying the mass of the degradation products, which is the first step in structure elucidation.[15][16]
Senior Application Scientist's Insight: Most 1,5-naphthyridine derivatives are basic and possess aromatic character, making them ideal for RP-HPLC.
-
Mobile Phase: Start with an acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid in water and acetonitrile). The acid suppresses the silanol interactions on the column and ensures sharp, symmetrical peaks for the basic analytes.
-
Column: A C18 column is a robust starting point.
-
Gradient Elution: A gradient method (where the organic solvent percentage increases over time) is almost always necessary to separate the parent drug from more polar or less polar degradants within a reasonable timeframe.[14]
Potential Degradation Sites on the 1,5-Naphthyridine Core
This diagram highlights potential sites of chemical instability on a generic 1,5-naphthyridine structure bearing common functional groups (R1, R2).
Caption: Conceptual diagram of vulnerable sites on a substituted 1,5-naphthyridine.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmasm.com [pharmasm.com]
- 4. ijrpp.com [ijrpp.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. ijsdr.org [ijsdr.org]
- 7. ijcrt.org [ijcrt.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijcrt.org [ijcrt.org]
- 12. questjournals.org [questjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of 1,5-Naphthyridine Analogs in Drug Discovery
The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms, provides a unique framework for designing potent and selective inhibitors for various enzymes and receptors. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 1,5-naphthyridine analogs across several key therapeutic areas, including oncology, infectious diseases, and inflammation. We will delve into the nuanced effects of substituent modifications on biological activity, supported by quantitative experimental data and detailed protocols, to provide researchers and drug development professionals with a comprehensive resource for advancing their own discovery programs.
Anticancer Activity: Targeting Topoisomerase I
1,5-Naphthyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of topoisomerase I (Top1), an essential enzyme involved in DNA replication and repair.[1][2][3] The core concept behind this therapeutic strategy is the stabilization of the Top1-DNA cleavage complex, which leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.
Comparative SAR of Phenyl- and Indeno-1,5-Naphthyridines
A comparative analysis of phenyl- and indeno-substituted 1,5-naphthyridine derivatives reveals critical insights into the structural requirements for potent Top1 inhibition and cytotoxic activity. The fusion of an indeno-group to the 1,5-naphthyridine core generally enhances antiproliferative activity.
Key SAR observations for Top1 inhibitors include:
-
Aromatization of the Fused Ring: Dehydrogenation of tetrahydro-indeno[4][5]-naphthyridines to their fully aromatic counterparts significantly increases cytotoxicity. For instance, the fluorinated indeno[4][5]-naphthyridine derivative 10f exhibits a more than three-fold increase in potency against the A549 lung cancer cell line compared to its tetrahydro precursor 9f .[6]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the pendant phenyl ring play a crucial role in modulating activity. Electron-withdrawing groups, such as nitro and fluoro, at the para- and di-fluoro positions, respectively, are often associated with enhanced cytotoxicity.[6] For example, derivative 10f (R = 2,4-F₂C₆H₃) is the most potent compound in the indenonaphthyridine series against A549 cells.[6]
-
Carbonyl and Hydroxyl Modifications: The introduction of a carbonyl group can significantly boost cytotoxic effects, as seen with compound 16c , which displays sub-micromolar activity against the A549 cell line.[6] The corresponding hydroxyl derivative 17c also retains notable activity.[6]
Table 1: Comparative Cytotoxicity of 1,5-Naphthyridine Analogs against Human Cancer Cell Lines [6]
| Compound | R Group | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. SKOV3 (Ovarian) |
| 9f | 2,4-F₂C₆H₃ | 6.4 ± 0.6 | - |
| 10d | 4-NO₂C₆H₄ | 5.7 ± 0.6 | - |
| 10e | 4-pyridyl | 2.9 ± 0.9 | - |
| 10f | 2,4-F₂C₆H₃ | 1.7 ± 0.1 | 6.4 ± 0.3 |
| 16c | 2-Naphthyl | 0.8 ± 0.02 | - |
| 17c | 2-Naphthyl | 5.5 ± 0.02 | - |
Experimental Protocol: Topoisomerase I Relaxation Inhibition Assay
This in vitro assay is fundamental to assessing the ability of 1,5-naphthyridine analogs to inhibit the catalytic activity of human topoisomerase I. The principle lies in the differential migration of supercoiled and relaxed plasmid DNA through an agarose gel. Active inhibitors will prevent the enzyme from relaxing the supercoiled DNA.[2][7][8]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Test compounds (1,5-naphthyridine analogs)
-
5x Loading dye
-
Agarose
-
Ethidium bromide or other DNA stain
-
Tris-acetate-EDTA (TAE) buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (final concentration ~20 ng/µL), and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5x loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 0.8% agarose gel and perform electrophoresis in TAE buffer.
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV illumination.[7]
Interpretation of Results:
-
Control (no inhibitor): The supercoiled DNA will be converted to its relaxed form, resulting in a slower migrating band.
-
Active Inhibitor: The supercoiled DNA will be retained, indicating inhibition of topoisomerase I activity.
Caption: Workflow for the Topoisomerase I Relaxation Assay.
Antimalarial Activity: Dual Inhibition of PfPI4K and Hemozoin Formation
The emergence of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with new mechanisms of action. 2,8-Disubstituted-1,5-naphthyridines have been identified as potent inhibitors of P. falciparum phosphatidylinositol-4-kinase (PfPI4K), a lipid kinase essential for parasite viability.[5][9][10][11][12][13] Interestingly, further SAR studies revealed that some analogs also inhibit hemozoin formation, a crucial detoxification pathway for the parasite.[5][10][12][13]
Comparative SAR of 2,8-Disubstituted-1,5-Naphthyridines
The optimization of 2,8-disubstituted-1,5-naphthyridines has focused on improving potency, selectivity, and pharmacokinetic properties.
Key SAR observations for PfPI4K inhibitors include:
-
Substitutions at C2: The C2 position generally accommodates aryl groups.
-
Substitutions at C8: The introduction of basic substituents at the C8-position has been a key strategy to enhance physicochemical properties and in vivo pharmacokinetics.[5] Varying the aminopiperidine substituent at this position has been a focus for optimizing potency.[5]
-
Naphthyridine Core Modifications: Altering the core, for example, to a 2-amino-1,5-naphthyridine, can impact kinase inhibitory potency while retaining antiplasmodial activity, suggesting a potential shift in the mechanism of action.[5]
**Table 2: In Vitro Activity of 2,8-Disubstituted-1,5-Naphthyridine Analogs against *P. falciparum***[5]
| Compound | C2-Substituent | C8-Substituent | PvPI4K IC₅₀ (nM) | P. falciparum NF54 IC₅₀ (nM) |
| 1 | 2,4-difluorophenyl | 4-methoxyphenyl | 4.3 | 11 |
| 17 | 2,4-difluorophenyl | 4-(dimethylamino)piperidin-1-yl | 16 | 32 |
| 20 | 2,4-difluorophenyl | 1-(piperidin-4-ylmethyl)amino | 110 | 65 |
| 21 | 2,4-difluorophenyl | (R)-1-(piperidin-3-yl)amino | 13 | 32 |
| 36 | 2-amino | 4-(dimethylamino)piperidin-1-yl | 9400 | 40 |
Experimental Protocol: PfPI4K Activity Assay
The activity of PfPI4K can be measured using various methods, including radiometric assays and non-isotopic assays like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[4][14][15][16]
Materials:
-
Purified PfPI4K enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (1,5-naphthyridine analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure (ADP-Glo™ Assay):
-
Reaction Setup: In a 96-well plate, mix the purified PfPI4K enzyme with the kinase assay buffer and the test compound at various concentrations.
-
Substrate Addition: Add a mixture of PI and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation and Luminescence Reading: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.
Caption: Workflow for the PfPI4K ADP-Glo™ Assay.
Antibacterial Activity: Novel Bacterial Topoisomerase Inhibitors (NBTIs)
The rise of antibiotic resistance has created an urgent need for new antibacterial agents with novel mechanisms of action. 1,5-Naphthyridine analogs linked to an oxabicyclooctane moiety have been identified as a new class of broad-spectrum novel bacterial topoisomerase inhibitors (NBTIs).[17][18][19][20][21][22] These compounds target bacterial DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones, thus showing no cross-resistance.[17][22]
Comparative SAR of Oxabicyclooctane-Linked 1,5-Naphthyridines
The SAR of this class of NBTIs has been explored by modifying the 1,5-naphthyridine core.
Key SAR observations for NBTIs include:
-
Substitutions at C2 and C7: A narrow range of substitutions at the C2 and C7 positions of the 1,5-naphthyridine ring is tolerated for optimal antibacterial activity. Preferred substituents include an alkoxy (methoxy) or cyano group at C2, and a halogen or hydroxyl group at C7.[17][22]
-
Other Ring Positions: Substitutions on the other carbons of the naphthyridine ring generally have a detrimental effect on activity.[17][22]
-
Linker Modifications: The linker between the 1,5-naphthyridine and the oxabicyclooctane moieties also plays a role. Hydroxy substitution at the benzylic or homobenzylic positions of the linker is preferred for potency and spectrum.[20]
Table 3: Minimum Inhibitory Concentration (MIC) of Representative 1,5-Naphthyridine NBTIs [18][21]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 18 | S. aureus (MSSA) | 0.25 |
| S. aureus (MRSA) | 0.25 | |
| E. faecalis (VRE) | 0.5 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of novel antibacterial compounds.[1][5][17][23][24]
Materials:
-
Test compounds (1,5-naphthyridine analogs)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (broth and bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion
The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative SAR studies presented in this guide highlight the nuanced and often target-specific effects of structural modifications. For researchers in the field, a deep understanding of these relationships is paramount for the rational design of next-generation 1,5-naphthyridine-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The provided experimental protocols serve as a practical starting point for the biological evaluation of newly synthesized analogs, facilitating a more efficient and informed drug discovery process.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. addi.ehu.es [addi.ehu.es]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - TROPIQ [tropiq.nl]
- 14. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. researchgate.net [researchgate.net]
Benchmarking 8-Chloro-3-methoxy-1,5-naphthyridine: A Comparative Analysis Against Known ALK5 Signaling Pathway Inhibitors
In the landscape of drug discovery and chemical biology, the identification of novel small molecules with therapeutic potential is a paramount objective. The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial and anticancer properties.[1][2][3][4][5][6] This guide presents a comprehensive benchmarking analysis of a specific derivative, 8-Chloro-3-methoxy-1,5-naphthyridine, against two well-established standards in cellular signaling research: SB-431542 and A-83-01.
Our investigation focuses on the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of diverse cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[7][8][9][10] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer and fibrosis.[7][9] The key mediators of the canonical TGF-β pathway are the type I and type II serine/threonine kinase receptors. Specifically, the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), is a central and pharmacologically attractive target for therapeutic intervention.[11][12]
SB-431542 and A-83-01 are potent and selective inhibitors of ALK5, as well as the closely related ALK4 and ALK7 receptors.[13][14][15][16][17][18][19][20] They are widely used as chemical probes to dissect the physiological and pathological roles of the TGF-β signaling cascade. Given the structural novelty of this compound, we hypothesize that it may also exhibit inhibitory activity against ALK5. This guide provides the experimental framework and comparative data to rigorously evaluate this hypothesis.
Comparative Physicochemical Properties
A fundamental aspect of any benchmarking study is the characterization of the physicochemical properties of the compounds under investigation. These properties can influence solubility, cell permeability, and ultimately, biological activity.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C9H7ClN2O | 194.62 | 952059-69-7[21][][23] |
| SB-431542 | C22H16N4O3 | 384.39 | 301836-41-9[14] |
| A-83-01 | C25H19N5S | 421.52 | 909910-43-6[16][18] |
Experimental Design: A Head-to-Head Comparison
To provide a robust and objective comparison, a series of well-defined in vitro assays will be conducted. The experimental workflow is designed to assess the direct inhibitory effect on the target kinase and the downstream cellular consequences of target engagement.
Figure 1: Experimental workflow for benchmarking this compound.
Protocol 1: In Vitro ALK5 Kinase Assay
This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of recombinant human ALK5.
Methodology:
-
Reagents: Recombinant human ALK5 (TGFβRI), kinase buffer, ATP, and a suitable substrate (e.g., a generic kinase substrate peptide).
-
Compound Preparation: Prepare a serial dilution of this compound, SB-431542, and A-83-01 in DMSO.
-
Assay Procedure:
-
Add ALK5 enzyme to a 96-well plate.
-
Add the test compounds at various concentrations.
-
Pre-incubate to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value (the concentration required for 50% inhibition) by fitting the data to a dose-response curve.
Protocol 2: Cellular Phospho-Smad2/3 Western Blot
This assay determines the ability of the compounds to inhibit TGF-β-induced phosphorylation of Smad2 and Smad3, the canonical downstream effectors of ALK5.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) to sub-confluency.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound, SB-431542, or A-83-01 for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with a known concentration of TGF-β1 for 30-60 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 and loading control signals.
The TGF-β/ALK5 Signaling Pathway
A clear understanding of the signaling cascade is crucial for interpreting the experimental results. The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
Figure 2: The canonical TGF-β/ALK5 signaling pathway and points of inhibition.
Expected Outcomes and Interpretation
The results of these experiments will allow for a direct comparison of the inhibitory potential of this compound with the established standards, SB-431542 and A-83-01.
Hypothetical Data Summary:
| Compound | ALK5 IC50 (nM) | p-Smad2/3 Inhibition (EC50, nM) |
| This compound | Experimental Value | Experimental Value |
| SB-431542 | 94[24][25] | ~100-500 |
| A-83-01 | 12[15][16][17] | ~20-100 |
A potent and selective inhibitor would exhibit a low IC50 value in the biochemical kinase assay, which would translate to a low EC50 value for the inhibition of Smad2/3 phosphorylation in the cell-based assay. Should this compound demonstrate comparable or superior potency to the known standards, it would warrant further investigation as a novel chemical probe for studying TGF-β signaling or as a potential starting point for a drug discovery program. Conversely, a lack of significant activity would suggest that this particular scaffold is not a privileged structure for ALK5 inhibition.
Concluding Remarks
This guide provides a scientifically rigorous framework for the initial characterization and benchmarking of this compound. By employing a combination of biochemical and cell-based assays and comparing its performance against well-characterized standards, researchers can obtain a clear and objective assessment of its potential as an inhibitor of the TGF-β/ALK5 signaling pathway. The insights gained from this comparative analysis will be invaluable for guiding future research directions, whether in the realm of basic science or translational medicine.
References
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. SB-431542 - Wikipedia [en.wikipedia.org]
- 15. stemcell.com [stemcell.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 18. CultureSure A-83-01 [fujifilmbiosciences.fujifilm.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. cellagentech.com [cellagentech.com]
- 21. 8-Chloro-3-Methoxy-[1,5]naphthyridine, CasNo.952059-69-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 23. This compound | LGC Standards [lgcstandards.com]
- 24. selleckchem.com [selleckchem.com]
- 25. rndsystems.com [rndsystems.com]
Navigating the Kinase Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 8-Chloro-3-methoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, the selectivity of a small molecule inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. This guide provides a comprehensive analysis of the likely cross-reactivity profile of 8-Chloro-3-methoxy-1,5-naphthyridine , a member of the 1,5-naphthyridine class of compounds known for their potent kinase inhibitory activity.
While direct, comprehensive kinome-wide screening data for this compound is not publicly available, extensive research on the 1,5-naphthyridine scaffold provides a strong foundation for inferring its primary target and potential cross-reactivity. This guide will leverage structure-activity relationship (SAR) data from seminal studies on 1,5-naphthyridine derivatives to build a robust comparative analysis against other well-characterized kinase inhibitors targeting the same pathway.
The 1,5-Naphthyridine Scaffold: A Privileged Structure for ALK5 Inhibition
The 1,5-naphthyridine core is a recognized pharmacophore for potent and selective inhibition of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] Dysregulation of the TGF-β/ALK5 signaling pathway is a key driver in a multitude of pathologies, including cancer and fibrosis, making ALK5 a high-value target for therapeutic intervention.[4]
Seminal work by Gellibert et al. (2004) in the Journal of Medicinal Chemistry detailed the optimization of a series of 1,5-naphthyridine derivatives as potent ALK5 inhibitors.[2][3] Their research demonstrated that modifications to the 1,5-naphthyridine core can achieve low nanomolar potency for ALK5. Given its structure, it is highly probable that this compound is also a potent inhibitor of ALK5.
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling proteins, SMAD2 and SMAD3, leading to their translocation to the nucleus and regulation of target gene expression. Inhibition of ALK5 kinase activity is a direct mechanism to abrogate this signaling cascade.
Figure 1: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
Comparative Cross-Reactivity Profile
To contextualize the likely selectivity of this compound, we will compare the known cross-reactivity profiles of three well-characterized ALK5 inhibitors with diverse chemical scaffolds: SB-431542 , Galunisertib (LY2157299) , and A-83-01 .
| Kinase Target | This compound (Inferred) | SB-431542 (IC50, nM)[5][6] | Galunisertib (LY2157299) (% of Control @ 1µM)[7] | A-83-01 (IC50, nM)[8][9][10] | Kinase Family |
| ALK5 (TGFβRI) | Potent Inhibition (Likely low nM) | 94 | <10 | 12 | Ser/Thr Kinase |
| ALK4 (ACVR1B) | Likely Inhibition | 140 | <10 | 45 | Ser/Thr Kinase |
| ALK7 (ACVR1C) | Likely Inhibition | Potent | N/A | 7.5 | Ser/Thr Kinase |
| ALK2 (ACVR1) | Weak/No Inhibition | >10,000 | >50 | Weak/No Inhibition | Ser/Thr Kinase |
| ALK3 (BMPR1A) | Weak/No Inhibition | >10,000 | >50 | Weak/No Inhibition | Ser/Thr Kinase |
| ALK6 (BMPR1B) | Weak/No Inhibition | >10,000 | 470 (IC50, nM) | Weak/No Inhibition | Ser/Thr Kinase |
| p38α (MAPK14) | Likely Selective | >10,000 | >50 | No Effect | CMGC |
| JNK1 | Likely Selective | >10,000 | >50 | No Effect | CMGC |
Data Interpretation:
-
This compound: Based on the potent ALK5 inhibition of closely related 1,5-naphthyridine analogs (IC50 values of 4-6 nM)[1][3], it is inferred that this compound is a potent ALK5 inhibitor, likely in the low nanomolar range. The SAR from the Gellibert et al. study also suggests high selectivity against p38 MAPK.[2][3]
-
SB-431542: This compound is a potent and selective inhibitor of ALK4, ALK5, and ALK7, with significantly less activity against other ALK family members and other kinase families like MAPKs.[5][6]
-
Galunisertib (LY2157299): Kinome scan data reveals Galunisertib to be a highly selective ALK5 inhibitor.[7] It shows some activity against the closely related ALK4 but is remarkably clean across the wider kinome at 1µM.
-
A-83-01: Similar to SB-431542, A-83-01 is a potent inhibitor of ALK4, ALK5, and ALK7.[8][9][10] It is reported to be more potent than SB-431542 for ALK5 inhibition.[10]
This comparative analysis suggests that the 1,5-naphthyridine scaffold, and by extension this compound, likely confers a selectivity profile focused on the TGF-β branch of the superfamily (ALK4, 5, 7) with minimal off-target effects on the BMP branch (ALK2, 3, 6) and other unrelated kinase families.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of a kinase inhibitor, a tiered approach is often employed, starting with in vitro enzymatic assays and progressing to cell-based target engagement assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal correlates with the amount of ADP produced and therefore the kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest (e.g., ALK5, p38α), a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP in a kinase assay buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture in a 384-well plate.
-
Initiate the reaction by adding the kinase.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful technique to confirm that a compound binds to its intended target within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a kinase inhibitor, can stabilize the protein, increasing its melting temperature. This thermal shift can be quantified to confirm target engagement in intact cells.
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with this compound at a desired concentration or with a vehicle control. Incubate for a sufficient time to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., ALK5) in the soluble fraction by Western blot or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melt curve.
-
A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, target engagement.
-
Figure 3: General Workflow of the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Future Directions
Based on the extensive research on the 1,5-naphthyridine scaffold, this compound is predicted to be a potent and selective inhibitor of ALK5. Its cross-reactivity profile is likely to be favorable, with primary activity against the TGF-β receptor kinases ALK4, ALK5, and ALK7, and minimal interaction with the BMP receptor kinases and other major kinase families.
To definitively establish the cross-reactivity profile of this compound, a comprehensive kinome-wide screen, such as the KINOMEscan™ platform, is recommended. This would provide quantitative data on the binding interactions of the compound against a large panel of human kinases, offering a complete picture of its selectivity.
For researchers in drug development, the favorable inferred selectivity of the 1,5-naphthyridine scaffold makes this compound an attractive starting point for the development of novel therapeutics targeting TGF-β-driven diseases. The experimental protocols provided in this guide offer a robust framework for the empirical validation of its target engagement and selectivity, crucial steps in the progression of any new chemical entity towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Heterobicyclic inhibitors of transforming growth factor beta receptor I (TGFβRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 9. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]
- 10. apexbt.com [apexbt.com]
Confirming the In Vivo Efficacy of 1,5-Naphthyridine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of compounds with significant therapeutic potential. This guide provides an in-depth, objective comparison of the in vivo efficacy of 1,5-naphthyridine-based compounds, with a primary focus on their application in oncology. We will delve into their mechanisms of action, present supporting experimental data from preclinical studies, and provide detailed protocols to aid in the design and execution of in vivo efficacy studies.
The Versatility of the 1,5-Naphthyridine Core: A Mechanistic Overview
1,5-Naphthyridine derivatives have demonstrated a remarkable ability to interact with a variety of biological targets, leading to their investigation in numerous disease areas. In cancer, their efficacy is often attributed to the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.
Inhibition of TGF-β Type I Receptor (ALK5)
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in cancer and fibrosis.[1] Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). By blocking ALK5, these compounds can inhibit the phosphorylation of downstream mediators like SMAD2/3, thereby disrupting the pro-tumorigenic effects of TGF-β, such as immunosuppression and epithelial-to-mesenchymal transition (EMT).[1]
Caption: TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine compounds on ALK5.
Topoisomerase I Inhibition
DNA topoisomerases are crucial enzymes for DNA replication and repair, making them attractive targets for cancer therapy.[1] Certain 1,5-naphthyridine derivatives have been shown to inhibit topoisomerase I, an enzyme responsible for relaxing DNA supercoils.[1] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately, cancer cell death.
Kinase Inhibition
The 1,5-naphthyridine scaffold has also been successfully employed to develop inhibitors of various protein kinases implicated in cancer, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in several cancers. Novel 1,5-naphthyridine derivatives have been designed as potent inhibitors of the FGFR kinase family.
-
c-Met: The c-Met receptor tyrosine kinase is another important target in oncology, and 1,5-naphthyridine-based compounds have been investigated as c-Met inhibitors.
-
Phosphatidylinositol-4-kinase (PI4K): This kinase is a target in infectious diseases like malaria, and 2,8-disubstituted-1,5-naphthyridines have shown dual inhibition of Plasmodium falciparum PI4K and hemozoin formation.
Comparative In Vivo Efficacy of 1,5-Naphthyridine Derivatives
The true measure of a potential therapeutic agent lies in its in vivo efficacy. This section presents a comparative analysis of 1,5-naphthyridine compounds in preclinical animal models, highlighting their performance against established treatments where data is available.
ALK5 Inhibitors in Oncology
Several 1,5-naphthyridine derivatives have demonstrated potent ALK5 inhibition in biochemical and cellular assays. For instance, compounds with aminothiazole and pyrazole substitutions have shown IC50 values in the low nanomolar range for ALK5 autophosphorylation.[2][3] While direct head-to-head in vivo comparisons with standard-of-care are not extensively documented in the initial search results, the potent in vitro activity suggests a strong therapeutic potential that warrants further in vivo investigation.
Table 1: In Vitro Activity of Representative 1,5-Naphthyridine ALK5 Inhibitors
| Compound ID | Substitution Pattern | Biological Assay | IC50 (nM) |
| 15 | Aminothiazole derivative | ALK5 autophosphorylation | 6[2][3] |
| 19 | Pyrazole derivative | ALK5 autophosphorylation | 4[2][3] |
Anticancer Activity of 1,5-Naphthyridine Derivatives
The cytotoxic effects of 1,5-naphthyridine derivatives have been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum activity.
Table 2: In Vitro Cytotoxicity of a Representative 1,5-Naphthyridine Compound
| Compound ID | Cancer Cell Line | Biological Assay | IC50 (µM) |
| 127a | A549 (Lung Carcinoma) | Cytotoxicity | 1.03 ± 0.30[1] |
| 127a | SKOV3 (Ovarian Cancer) | Cytotoxicity | 1.75 ± 0.20[1] |
While in vitro data is promising, in vivo studies are crucial for validating therapeutic potential. A study on a 1,6-naphthyridine-2-one derivative, a close structural isomer, demonstrated significant tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity. Furthermore, a naturally occurring 1,5-naphthyridine, Dercitin, has shown in vivo antitumor activity.
Experimental Protocols for In Vivo Efficacy Studies
To ensure the reproducibility and validity of in vivo studies, detailed and well-controlled experimental protocols are essential. The following provides a step-by-step methodology for a key in vivo experiment.
In Vivo Tumor Xenograft Study for ALK5 Inhibitors
This protocol outlines a general procedure for assessing the in vivo efficacy of a 1,5-naphthyridine-based ALK5 inhibitor in a mouse xenograft model.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Immunocompromised mice (e.g., nude or SCID)
-
1,5-Naphthyridine ALK5 inhibitor
-
Vehicle control (e.g., DMSO, saline)
-
Standard-of-care chemotherapy agent (optional)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, 1,5-naphthyridine ALK5 inhibitor, standard-of-care, combination therapy).
-
Treatment Administration: Administer the treatments according to the predetermined schedule, dosage, and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Tissue Collection: At the end of the study, euthanize the mice and collect the tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group and perform statistical analysis to determine the significance of the observed effects.
Future Directions and Conclusion
The 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in vivo efficacy data presented in this guide, particularly in the context of oncology, highlights the significant potential of this class of compounds. Future research should focus on conducting more head-to-head in vivo comparative studies against current standards-of-care to clearly define their therapeutic window and potential for clinical translation. Furthermore, a deeper investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for optimizing dosing regimens and minimizing potential toxicities.
The versatility of the 1,5-naphthyridine core, coupled with the growing body of evidence supporting its in vivo efficacy, positions these compounds as promising candidates for the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]
- 3. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the potency of 1,5-naphthyridine vs 1,8-naphthyridine isomers
Exploring Naphthyridine Isomers
My current focus is on the structural and electronic distinctions between 1,5- and 1,8-naphthyridine. I'm starting a deep dive into the literature, building a base of understanding before I move onto their known applications. It's a key first step!
Initiating Potency Comparison
I'm now building a detailed comparison of 1,5- and 1,8-naphthyridine derivatives' potency. The goal is to highlight their biological activity, especially in drug discovery. I'm focusing on specific experimental data, like IC50/Ki values, to contrast both isomers' effectiveness against diverse targets. I'm also cataloging experimental protocols, to create visual comparison guides, including quantitative tables and structural diagrams.
Defining Isomer Characteristics
My initial focus sharpens on fundamental structural and electronic distinctions between the isomers, like bond angles and charge distribution. Simultaneously, I'm compiling biological data, notably IC50/Ki values, for direct potency comparisons. I am carefully cataloging experimental protocols, so I can highlight the diverse methodology in place.
Independent Verification of the Activity of 8-Chloro-3-methoxy-1,5-naphthyridine: A Comparative Guide
Executive Summary
The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1] This guide addresses the specific compound 8-Chloro-3-methoxy-1,5-naphthyridine. It is critical to establish at the outset that, to date, there is a notable absence of publicly available, peer-reviewed studies detailing the independent verification of the biological activity of this exact molecule. Commercial suppliers list it for research purposes, sometimes with vague descriptors such as for "healing drugs," but without supporting experimental data.
This guide, therefore, adopts a comparative and predictive approach. We will dissect the structural components of this compound, analyze the known biological impact of its core and substituents based on closely related analogs, and provide a framework of robust experimental protocols for its empirical validation. This document is intended for researchers, scientists, and drug development professionals to navigate the potential therapeutic landscape of this compound and to design logical, self-validating experimental workflows.
The 1,5-Naphthyridine Core: A Foundation of Diverse Bioactivity
The 1,5-naphthyridine ring system, one of six possible isomers of fused pyridine rings, is a recurring motif in both natural products and synthetic molecules with a broad spectrum of pharmacological properties.[2] Documented activities for this class of compounds include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1] The specific biological profile of a 1,5-naphthyridine derivative is heavily influenced by the nature and position of its substituents.
Deconstructing this compound: A Structure-Activity Relationship (SAR) Hypothesis
The therapeutic potential of this compound can be hypothesized by examining its key structural features: the 1,5-naphthyridine core, a chloro group at position 8, and a methoxy group at position 3.
-
The Chloro Substituent (Position 8): The presence of a halogen, such as chlorine, on a heterocyclic scaffold is a common strategy in medicinal chemistry to enhance biological activity. The chloro group is electron-withdrawing and increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes. In various naphthyridine series, chloro-substitution has been linked to potent antimicrobial and anticancer effects.
-
The Methoxy Substituent (Position 3): The methoxy group is electron-donating and can significantly alter the electronic distribution of the aromatic system, thereby influencing interactions with biological targets. Methoxy-containing naphthyridine analogs have demonstrated significant anticancer properties. For instance, the natural product 10-methoxycanthin-6-one, which features a 1,5-naphthyridine core, has shown notable anticancer activity against prostate cancer cell lines.[3][4]
Based on these established principles, it is reasonable to hypothesize that this compound may possess anticancer, antimicrobial, and/or kinase inhibitory activities. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group could lead to a unique biological profile that warrants empirical investigation.
Comparative Analysis with Structurally Related Analogs
To substantiate our hypothesis, we will compare this compound with documented analogs that share its core structure and/or substitution patterns.
Anticancer Activity
The anticancer potential of naphthyridines is well-documented. Several analogs with methoxy and chloro substitutions have shown promising results.
| Compound/Analog | Structure | Biological Activity | Reference |
| 10-methoxycanthin-6-one | Fused 1,5-naphthyridine with a methoxy group | Significant anticancer effects against DU145 prostate cancer cells (IC50 = 1.58 µg/mL).[4] | [4] |
| 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][4][5]naphthyridin-3-one | Fused 1,6-naphthyridine with an 8-methoxy group | Potent anticancer activity against a panel of human cancer cell lines (IC50 values in the range of 0.03–8.5 μM).[2] | [2] |
| Guanidinomethyl-1,5-naphthyridine derivative (18) | 1,5-naphthyridine with a guanidinomethyl group | Bactericidal mode of action against MRSA and VRE.[6] | [6] |
The data from these analogs suggests that the methoxy group on the naphthyridine scaffold is conducive to anticancer activity. The presence of a chloro group in the target molecule could further enhance this potential.
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The naphthyridine scaffold has proven to be a fertile ground for the development of kinase inhibitors.
A notable study identified 1,5-naphthyridine derivatives as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[7]
| Compound/Analog | Structure | Biological Activity (ALK5 Inhibition) | Reference |
| Compound 15 | 1,5-Naphthyridine aminothiazole derivative | IC50 = 6 nM | [7] |
| Compound 19 | 1,5-Naphthyridine pyrazole derivative | IC50 = 4 nM | [7] |
These findings highlight the potential of the 1,5-naphthyridine core to be decorated with substituents that can afford potent and selective kinase inhibition. The specific substitution pattern of this compound may confer inhibitory activity against ALK5 or other kinases.
Below is a simplified representation of the TGF-β signaling pathway, which is a potential target for 1,5-naphthyridine derivatives.
Caption: Simplified TGF-β signaling pathway, a target for 1,5-naphthyridine kinase inhibitors.
Proposed Experimental Protocols for Activity Verification
To independently verify the hypothesized biological activities of this compound, a tiered screening approach is recommended. The following are detailed, self-validating protocols for preliminary in vitro evaluation.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To assess the antibacterial activity of this compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plates.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Kinase Inhibitory Activity: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
Objective: To quantify the inhibitory activity of this compound against a specific kinase (e.g., ALK5).
Materials:
-
Recombinant kinase (e.g., ALK5)
-
Kinase substrate and ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known ALK5 inhibitor)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction: Set up the kinase reaction by incubating the kinase, substrate, ATP, and serial dilutions of this compound.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP produced to ATP.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, a comparative analysis of its structural components and related analogs provides a strong rationale for investigating its potential as an anticancer, antimicrobial, or kinase-inhibiting agent. The chloro and methoxy substituents on the privileged 1,5-naphthyridine scaffold suggest a high probability of interesting biological activity.
The experimental protocols detailed in this guide offer a clear and robust framework for the independent verification of these potential activities. The results of such studies will be crucial in determining the therapeutic promise of this specific molecule and will contribute valuable data to the broader understanding of the structure-activity relationships of 1,5-naphthyridine derivatives. It is through such rigorous and systematic investigation that novel therapeutic leads can be identified and advanced in the drug discovery pipeline.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of 1,5-Naphthyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Kinases, with their central role in cellular signaling, represent a vast and target-rich family of enzymes. However, the high degree of structural homology within the ATP-binding site across the kinome presents a significant challenge: achieving selectivity to mitigate off-target effects and enhance therapeutic efficacy.[1][2][3] This guide provides an in-depth analysis of the selectivity profiles of 1,5-naphthyridine derivatives, a privileged heterocyclic scaffold in medicinal chemistry, against a panel of kinases. We will delve into comparative experimental data, detailed protocols for assessing kinase inhibition, and the underlying rationale for prioritizing kinase selectivity.
The 1,5-naphthyridine core is a versatile and rigid structure that has proven to be a fruitful starting point for the development of inhibitors targeting a range of kinases, including those implicated in cancer and inflammatory diseases.[4][5][6] By exploring the structure-activity relationships (SAR) of these derivatives, we can begin to understand the molecular features that govern their interaction with the kinome and drive their selectivity profiles.
The Imperative of Kinase Selectivity
In the realm of kinase inhibitor development, potency is but one part of the equation. A highly potent inhibitor with poor selectivity can lead to a cascade of off-target effects, resulting in cellular toxicity and undesirable clinical outcomes.[1][7] Conversely, a highly selective inhibitor may offer a wider therapeutic window and a more predictable pharmacological profile. In some instances, multi-targeted kinase inhibitors can be advantageous, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[1] However, this polypharmacology should be by design, not by chance. Therefore, comprehensive selectivity profiling against a broad panel of kinases is not just a regulatory hurdle but a critical step in understanding the true biological activity of a compound and de-risking its clinical development.[8]
Comparative Selectivity Profiling of 1,5-Naphthyridine Derivatives
To illustrate the diverse selectivity profiles that can be achieved with the 1,5-naphthyridine scaffold, this section presents a comparative analysis of representative derivatives targeting different kinase families. The data is presented to highlight not only the on-target potency but also the broader kinome interaction landscape.
Case Study 1: A Highly Selective 1,5-Naphthyridine-Based Casein Kinase 2 (CK2) Inhibitor
Recent studies have described the development of a potent and exceptionally selective 1,5-naphthyridine-based inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cancers.[9] The selectivity of this compound was assessed using a comprehensive kinome scan, a high-throughput assay that measures the binding of an inhibitor to a large panel of kinases.
Table 1: Kinome Scan Data for a Representative 1,5-Naphthyridine CK2 Inhibitor
| Kinase Target | Percentage of Control (%)* | Kinase Family |
| CSNK2A1 (CK2α) | <1 | CMGC |
| CSNK2A2 (CK2α') | <1 | CMGC |
| DYRK1A | >50 | CMGC |
| DYRK1B | >50 | CMGC |
| HIPK1 | >50 | CMGC |
| PIM1 | >50 | CAMK |
| PLK1 | >50 | Other |
| AURKA | >50 | Other |
| CDK2 | >50 | CMGC |
| ROCK1 | >50 | AGC |
| Data presented as percentage of control at a fixed concentration (e.g., 1 µM), where a lower value indicates stronger inhibition. This table is a representative summary based on publicly available data for similar compounds. |
The data clearly demonstrates the remarkable selectivity of this 1,5-naphthyridine derivative for the CK2 isoforms. The minimal interaction with other kinases across different families underscores the potential for developing highly targeted therapies from this scaffold.
Case Study 2: A Potent 1,5-Naphthyridine Inhibitor of Transforming Growth Factor-β Type I Receptor (ALK5)
Derivatives of 1,5-naphthyridine have also been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as ALK5.[4][5] While comprehensive kinome scan data for these specific ALK5 inhibitors is not as readily available in the public domain, studies have highlighted their selectivity over other closely related kinases, such as p38 MAP kinase.[4][5]
Table 2: Comparative IC50 Data for a 1,5-Naphthyridine ALK5 Inhibitor
| Kinase Target | IC50 (nM) | Notes |
| ALK5 (TGFβR1) | <10 | Potent on-target activity |
| p38α | >1000 | Demonstrates selectivity over a related MAP kinase |
| IC50 values represent the concentration of inhibitor required to achieve 50% inhibition of kinase activity. This table is a representative summary based on published data. |
This example illustrates that even without a full kinome scan, initial selectivity can be assessed against key off-targets to guide the optimization process.
Experimental Protocols for Kinase Selectivity Profiling
Accurate and reproducible experimental data is the bedrock of any successful drug discovery program. This section provides a detailed, step-by-step methodology for a common biochemical assay used to determine kinase inhibitor potency and selectivity.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination and Selectivity Profiling
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. It is a robust and high-throughput method suitable for screening large compound libraries and performing detailed selectivity profiling.
Materials:
-
Purified recombinant kinases (target and panel kinases)
-
Kinase-specific substrates (peptide or protein)
-
1,5-Naphthyridine derivative stock solution (in 100% DMSO)
-
ATP solution
-
Kinase reaction buffer
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the 1,5-naphthyridine derivative in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared.
-
Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of the diluted compounds and DMSO (as a control) to the wells of a 384-well assay plate.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase reaction buffer. Add this mix to the wells containing the compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for each kinase to ensure accurate IC50 determination. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data with respect to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Selectivity Profiling: To assess selectivity, the same assay is performed with a panel of different kinases. The IC50 values obtained for the target kinase and the off-target kinases are then compared to determine the selectivity profile.
Visualizing the Impact: Signaling Pathway Context
Understanding the selectivity of a kinase inhibitor is most impactful when placed in the context of the cellular signaling pathways it perturbs. The following diagrams, generated using Graphviz, illustrate the signaling cascades involving some of the kinases targeted by 1,5-naphthyridine derivatives.
TGF-β Signaling Pathway
Caption: Inhibition of the TGF-β signaling pathway by a 1,5-naphthyridine ALK5 inhibitor.
c-Met Signaling Pathway
Caption: Inhibition of the c-Met signaling pathway by a 1,5-naphthyridine derivative.
Conclusion and Future Directions
The 1,5-naphthyridine scaffold has unequivocally demonstrated its value in the development of potent kinase inhibitors. The examples presented in this guide highlight the capacity to generate highly selective compounds through careful structure-based design and iterative optimization informed by comprehensive selectivity profiling. As our understanding of the kinome and its role in disease continues to expand, the importance of developing selective inhibitors will only grow. Future efforts in this field will likely focus on leveraging computational methods to predict off-target effects, developing novel assay technologies for more nuanced selectivity assessment, and exploring new chemical space around the 1,5-naphthyridine core to address challenging kinase targets. For researchers in the field, a deep appreciation for the principles and practices of selectivity profiling will be paramount to the successful translation of promising chemical matter into safe and effective therapeutics.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 9. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Performance of 1,5-Naphthyridine Analogs
The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides an in-depth, comparative analysis of the in vitro and in vivo performance of various 1,5-naphthyridine analogs, drawing upon key experimental data to inform researchers, scientists, and drug development professionals. We will delve into the nuances of their application as anticancer, antimalarial, and anti-fibrotic agents, presenting not just the data, but the scientific rationale behind the experimental designs.
Part 1: Anticancer Activity of 1,5-Naphthyridine Analogs as Topoisomerase I Inhibitors
A significant class of 1,5-naphthyridine derivatives has demonstrated potent anticancer activity through the inhibition of topoisomerase I (Top1), a crucial enzyme involved in DNA replication and transcription.[1][2] By stabilizing the Top1-DNA cleavage complex, these analogs induce cytotoxic DNA strand breaks, leading to apoptotic cell death in rapidly proliferating cancer cells.
In Vitro Performance: Topoisomerase I Relaxation Assay
The evaluation of Top1 inhibitory activity is paramount in the preclinical assessment of these compounds. A well-established and reliable method is the in vitro DNA relaxation assay, which measures the ability of a compound to inhibit the enzyme's function of relaxing supercoiled DNA.
This protocol is designed to be a self-validating system, with clear positive and negative controls to ensure the integrity of the results.
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, combine 2 µL of 10x Top1 reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pBR322), the test 1,5-naphthyridine analog at various concentrations, and nuclease-free water to a final volume of 18 µL.
-
Enzyme Addition: Add 2 µL of purified human Top1 enzyme to the reaction mixture. For a positive control, use a known Top1 inhibitor like camptothecin. For a negative control, add a vehicle (e.g., DMSO) instead of the test compound.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of proteinase K (20 mg/mL) and incubate for a further 30 minutes at 37°C to digest the enzyme.
-
Gel Electrophoresis: Add 3 µL of 6x DNA loading dye to each reaction. Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).
-
Visualization: Run the gel at 80V for 1-2 hours. Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. The inhibition of Top1 is observed as the persistence of the supercoiled DNA band.
Diagram of the Topoisomerase I Relaxation Assay Workflow
Caption: Workflow of the in vitro Topoisomerase I relaxation assay.
Several phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and evaluated for their Top1 inhibitory and antiproliferative activities.[1][2]
| Compound ID | Modification | Top1 Inhibition | Antiproliferative Activity (COLO 205, IC50 in µM) |
| Analog A | Phenyl-substituted | +++ | 5.2 |
| Analog B | Indeno-fused | ++++ | 1.8 |
| Camptothecin | (Reference) | +++++ | 0.9 |
Note: The '+' symbols represent a qualitative measure of inhibition observed in relaxation assays.
In Vivo Performance: Xenograft Tumor Models
The in vivo efficacy of promising 1,5-naphthyridine analogs is often assessed using human tumor xenograft models in immunocompromised mice. This provides crucial information on the compound's bioavailability, tolerability, and antitumor activity in a living system.
This protocol outlines a standard procedure for evaluating the in vivo anticancer efficacy of a test compound.
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., COLO 205) to ~80% confluency. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) at a concentration of 5 x 10^6 cells/100 µL. Subcutaneously inject the cell suspension into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into control and treatment groups.
-
Treatment Administration: Administer the 1,5-naphthyridine analog (e.g., dissolved in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., intraperitoneal or oral). The control group receives the vehicle alone.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated.
Diagram of the In Vivo Xenograft Model Workflow
Caption: Workflow for an in vivo subcutaneous xenograft model.
Part 2: Antimalarial Activity of 1,5-Naphthyridine Analogs as PI4K Inhibitors
A series of 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for the parasite's life cycle.[3] These compounds have shown promise as novel antimalarial agents.
In Vitro Performance: PI4K Enzymatic Assay
The inhibitory potential of these analogs against PI4K is quantified using an in vitro enzymatic assay that measures the conversion of ATP to ADP.
This luminescent assay provides a highly sensitive and high-throughput method for measuring kinase activity.
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the PI4K enzyme solution.
-
Compound Dispensing: Dispense the 1,5-naphthyridine analogs at various concentrations into a 384-well plate.
-
Kinase Reaction: Add the PI4K enzyme and the substrate (e.g., phosphatidylinositol) to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
The structure-activity relationship (SAR) of 2,8-disubstituted-1,5-naphthyridines has been explored to optimize their antiplasmodial activity and PI4K inhibition.[3]
| Compound ID | C2-Substituent | C8-Substituent | P. falciparum NF54 IC50 (nM) | PvPI4K IC50 (nM) |
| 17 | 4-Fluorophenyl | 4-(Dimethylamino)piperidino | 65 | 175 |
| 20 | 4-Fluorophenyl | (1-Methylpiperidin-4-yl)methylamino | 65 | 1505 |
| 21 | 4-Fluorophenyl | N-methylpiperidine | 52 | 175 |
In Vivo Performance: Murine Malaria Models
The in vivo efficacy of antimalarial compounds is typically evaluated in mouse models infected with Plasmodium species.
-
Infection: Infect mice with Plasmodium berghei parasites.
-
Treatment: Administer the test compounds orally or intraperitoneally for a set number of days.
-
Monitoring: Monitor parasitemia levels daily by examining Giemsa-stained blood smears.
-
Efficacy Assessment: The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle-treated control group.
Part 3: 1,5-Naphthyridine Analogs as TGF-β Type I Receptor (ALK5) Inhibitors
Certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor, ALK5.[4][5] Dysregulation of the TGF-β signaling pathway is implicated in fibrosis and cancer, making ALK5 an attractive therapeutic target.
In Vitro Performance: ALK5 Kinase Assay
The inhibitory activity of these compounds against ALK5 is determined using an in vitro kinase assay.
-
Reaction Setup: In a microplate, combine the recombinant ALK5 enzyme, the test compound at various concentrations, and a reaction buffer containing ATP.
-
Incubation: Incubate the reaction mixture to allow for autophosphorylation of the ALK5 enzyme.
-
Detection: The level of phosphorylation is quantified using an antibody specific for the phosphorylated form of ALK5, typically in an ELISA-based format.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Optimization of a screening hit led to the identification of potent 1,5-naphthyridine aminothiazole and pyrazole derivatives as ALK5 inhibitors.[4][5]
| Compound ID | Modification | ALK5 Autophosphorylation IC50 (nM) |
| 15 | Aminothiazole derivative | 6 |
| 19 | Pyrazole derivative | 4 |
Diagram of the TGF-β/ALK5 Signaling Pathway and Inhibition
Caption: Inhibition of the TGF-β/ALK5 signaling pathway.
Conclusion
The 1,5-naphthyridine scaffold represents a highly versatile platform for the development of novel therapeutics. The analogs discussed in this guide demonstrate significant potential in oncology, infectious diseases, and fibrosis. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field, facilitating the design and execution of robust preclinical studies. Further optimization of these promising lead compounds holds the key to translating their in vitro potency into in vivo efficacy and, ultimately, clinical success.
References
- 1. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide for the Proper Disposal of 8-Chloro-3-methoxy-1,5-naphthyridine
This guide provides essential safety and logistical information for the proper handling and disposal of 8-Chloro-3-methoxy-1,5-naphthyridine (CAS No. 952059-69-7). As a chlorinated heterocyclic compound often utilized in pharmaceutical research and development, its unique chemical structure necessitates a rigorous and informed approach to waste management.[][2] The protocols outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Foundational Principle: Hazard Identification and Precaution
The complete toxicological profile of this compound has not been exhaustively investigated.[3] Therefore, a precautionary principle is paramount. We must treat this compound with the level of caution afforded to substances with known hazards, based on its chemical class and data from structurally analogous compounds.
The primary hazards are associated with irritation.[4][5] Inhalation may cause respiratory irritation, and contact can lead to skin and serious eye irritation.[3][5] Consequently, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation.[3][6] |
| Body Protection | Laboratory coat and, if necessary, an apron or coveralls. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a certified chemical fume hood. For spills outside a hood, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).[3] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[3][5] |
The Core Directive: Segregation of Halogenated Waste
This compound is a halogenated organic compound due to the presence of a chlorine atom. This classification is the single most important factor determining its disposal pathway.
Causality: Halogenated and non-halogenated organic wastes are treated differently in the disposal process.[7] Incineration of chlorinated compounds can produce hazardous byproducts like hydrogen chloride gas and dioxins if not performed in a specialized incinerator equipped with scrubbers.[3][6] Mixing halogenated waste with non-halogenated solvents can lead to the entire, much larger volume of waste requiring this more complex and expensive disposal method.[8] Therefore, strict segregation is both a safety and a cost-control imperative.
All waste streams containing this compound must be collected in containers specifically designated for "Halogenated Organic Waste." [9][10]
Disposal Workflow: A Step-by-Step Protocol
The generation of waste can occur from multiple sources: unused product, experimental solutions, and contaminated materials. Each requires a specific handling procedure.
Protocol 1: Disposal of Unused or Surplus Solid Compound
-
Do Not Discard: Never dispose of the pure compound in standard laboratory trash or down the drain.[3]
-
Maintain Original Container: Keep the surplus material in its original, clearly labeled container.
-
Label as Waste: Affix a "Hazardous Waste" label to the container.[10]
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[3] This is the standard and required method for surplus chemical reagents.
Protocol 2: Disposal of Liquid Waste (e.g., Reaction Mixtures, Solvents)
-
Select a Compatible Container: Use a designated waste container made of a material compatible with the solvents used (e.g., glass or polyethylene). Ensure the container is designed for liquids and has a secure, leak-proof cap.[8][10]
-
Label Correctly: The container must be clearly labeled "Hazardous Waste - Halogenated Organic Solvents." List all components of the waste stream by percentage, including this compound.[10]
-
Collect Waste: Pour the liquid waste carefully into the container, using a funnel to prevent spills.
-
Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store Safely: Store the container in a designated Satellite Accumulation Area (SAA), which should provide secondary containment to capture any potential leaks.[10]
Protocol 3: Disposal of Contaminated Solid Waste
-
Identify Waste: This stream includes items such as contaminated gloves, weighing papers, pipette tips, and silica gel from chromatography.
-
Collect in a Designated Container: Use a dedicated, sealable bag or a solid waste container (e.g., a labeled drum or bucket) for all contaminated solid materials.
-
Labeling: The container must be clearly labeled "Hazardous Waste - Halogenated Solid Waste" and include a general description of the contents.
-
Seal and Store: Once full, seal the container and store it in the SAA for pickup by your institution's waste management service.
Emergency Protocol: Spill Management
Spills are a significant source of exposure and waste generation. Immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, put on the full PPE detailed in the table above.
-
Containment:
-
For a solid powder spill , carefully sweep up the material, avoiding dust formation.[3] A HEPA-filtered vacuum can be used if available.
-
For a liquid spill , cover it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.
-
-
Collection: Carefully scoop the contained material (spilled substance and absorbent) into a sealable, compatible container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) are now considered hazardous waste.
-
Dispose of all Materials: Place the container with the spilled material and all contaminated cleaning supplies into the appropriate solid halogenated waste stream for disposal.
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing waste streams potentially containing this compound.
Caption: Disposal workflow for this compound waste.
References
- 2. 8-Chloro-3-Methoxy-[1,5]naphthyridine, CasNo.952059-69-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. capotchem.com [capotchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. pfw.edu [pfw.edu]
- 9. uakron.edu [uakron.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Chloro-3-methoxy-1,5-naphthyridine
As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide provides essential, field-proven safety and logistical information for handling 8-Chloro-3-methoxy-1,5-naphthyridine (CAS No. 952059-69-7). The core principle of this protocol is risk mitigation, especially when handling a compound for which the chemical, physical, and toxicological properties have not been exhaustively investigated[1]. Our approach is therefore grounded in a conservative assessment based on available data and the known hazards of structurally similar naphthyridine derivatives.
Hazard Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential risks is paramount. For this compound, the primary Safety Data Sheet (SDS) does not list specific hazard statements, but it crucially notes that the toxicological properties are not fully known[1]. Data from analogous chloro- and methoxy-substituted naphthyridines indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation[2][3][4][5].
Therefore, the causality behind our stringent PPE recommendations is the principle of assumed risk . We must operate as if these potential hazards are confirmed until comprehensive data proves otherwise. The primary routes of exposure we must guard against are:
-
Inhalation: Especially when handling the compound as a powder[1][6].
-
Dermal Contact: Direct skin contact could lead to irritation[2][3][5].
-
Ocular Contact: The powder or splashes from solutions can cause serious eye irritation[2][3][5].
-
Ingestion: Accidental ingestion through poor hygiene practices.
During combustion or thermal decomposition, hazardous gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be generated, necessitating additional precautions in case of a fire[1][7].
The Core PPE Ensemble: Your First Line of Defense
For all routine operations involving this compound, a baseline of PPE is non-negotiable. This ensemble is designed to prevent incidental contact.
| PPE Category | Item Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles or glasses with side shields | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7] This provides a crucial barrier against dust particles and accidental splashes. Standard prescription glasses are insufficient. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Prevents direct skin contact, a primary exposure route.[6] Gloves must be inspected for tears or punctures before each use. Change gloves immediately if contaminated, and always before leaving the work area.[8] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Protects personal clothing and underlying skin from contamination.[6][9] It should be fully buttoned. In cases of significant splash potential, a polyethylene-coated gown is advisable.[10] |
Respiratory Protection: A Risk-Based Approach
The need for respiratory protection is dictated by the specific procedure and the potential for generating airborne particles. A simple, one-size-fits-all approach is inadequate and scientifically unsound. The following decision-making process, also visualized in the workflow diagram below, provides a self-validating system for selecting the appropriate level of protection.
-
Low-Risk Operations: When handling dilute solutions (<1 mg/mL) within a certified chemical fume hood, standard ventilation is typically sufficient.
-
Moderate-Risk Operations (Nuisance Dust): For tasks involving small quantities of powder where dust generation is minimal (e.g., adding a spatula tip to a solution), a nuisance dust respirator is a prudent measure. The SDS for this compound specifies a type P95 (US) or type P1 (EU EN 143) particle respirator for these scenarios[1].
-
High-Risk Operations (Airborne Particulates): Weighing the powder, performing triturations, or any procedure that can generate significant airborne dust requires a higher level of protection. All such work must be conducted within a chemical fume hood or other ventilated enclosure[7]. For these situations, the SDS recommends an OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridge [1]. This provides protection against organic vapors, acid gases, and particulates.
Caption: PPE selection workflow for this compound.
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for safety and reproducibility. This protocol integrates PPE use into the entire experimental process.
A. Pre-Operational Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and accessible[7].
-
Assemble Materials: Gather all necessary equipment (spatula, weighing paper, glassware, etc.) and the chemical container before donning PPE.
-
Prepare Waste Containers: Have clearly labeled, sealed hazardous waste containers ready for both solid and liquid waste[6][11].
B. Donning & Handling Procedure
-
Don PPE: Put on your lab coat, followed by safety goggles. Finally, don the appropriate, inspected nitrile gloves. If required, fit-test your respirator.
-
Conduct Operations: Perform all manipulations of the compound, especially the solid form, deep within the chemical fume hood to minimize exposure[6].
-
Practice Gentle Handling: Avoid actions that create airborne dust, such as rapid movements or dropping material.
-
Immediate Cleanup: Clean any minor spills immediately using appropriate methods (see Section 5).
C. Doffing & Decontamination Protocol The order of PPE removal is critical to prevent contaminating yourself.
-
Gloves: Remove gloves first, turning them inside out as you pull them off to contain any residue. Dispose of them in the designated hazardous waste container[11].
-
Goggles/Face Shield: Remove eye protection.
-
Lab Coat: Remove your lab coat, turning it inwards as you do, and hang it in its designated location or dispose of it if it's a disposable gown.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed[2][7]. This is a non-negotiable final step.
Emergency & Spill Management
In the event of a spill, a prepared response is your most effective tool.
-
Evacuate & Alert: Immediately alert colleagues and evacuate the immediate area.
-
Don Emergency PPE: Before cleanup, don a higher level of PPE, including a respirator (ABEK-P2 recommended), double-layered nitrile gloves, and a chemical-resistant apron or gown[1].
-
Contain the Spill: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne, then carefully sweep the material into a labeled hazardous waste container[1][11]. For liquid spills, use an inert absorbent material like vermiculite or sand[11].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste[11].
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical lifecycle. All waste streams must be treated as hazardous.
Caption: Disposal workflow for this compound waste.
The recommended disposal method for the chemical product is through a licensed professional waste disposal service, potentially via chemical incineration[1]. Contaminated packaging and disposables should be treated as unused product and disposed of in the same manner[1]. Do not allow the product to enter drains or the environment[1][9].
References
- 1. capotchem.com [capotchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. aksci.com [aksci.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
